Anti-inflammatory agent 65
Description
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Structure
2D Structure
Properties
Molecular Formula |
C49H71NO6S2 |
|---|---|
Molecular Weight |
834.2 g/mol |
IUPAC Name |
benzyl (4aS,6aR,6aS,6bR,8aR,9R,12aR,14bS)-9-[4-[5-[(3R)-dithiolan-3-yl]pentanoylamino]butanoyloxymethyl]-2,2,6a,6b,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylate |
InChI |
InChI=1S/C49H71NO6S2/c1-44(2)25-27-49(43(54)55-32-34-13-8-7-9-14-34)28-26-47(5)36(37(49)31-44)18-19-39-45(3)23-21-40(51)46(4,38(45)20-24-48(39,47)6)33-56-42(53)17-12-29-50-41(52)16-11-10-15-35-22-30-57-58-35/h7-9,13-14,18,35,37-39H,10-12,15-17,19-33H2,1-6H3,(H,50,52)/t35-,37+,38-,39-,45+,46+,47-,48-,49+/m1/s1 |
InChI Key |
CXYOHHBRPKBBGC-GNPGCPQZSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)[C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OCC6=CC=CC=C6)C)C)(C)COC(=O)CCCNC(=O)CCCC[C@@H]7CCSS7 |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)COC(=O)CCCNC(=O)CCCCC6CCSS6)C)C)C2C1)C)C(=O)OCC7=CC=CC=C7)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of Anti-inflammatory Agent 65
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anti-inflammatory agent Compound 65 (also known as AY117) is a novel, potent, and selective modulator of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a wide range of inflammatory and disease processes. This technical guide provides a comprehensive overview of the mechanism of action of Compound 65, detailing its unique biased antagonism and its effects on key intracellular signaling pathways. This document summarizes quantitative data from preclinical studies, provides detailed experimental protocols for the key assays cited, and includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this promising therapeutic agent.
Core Mechanism of Action: Biased Antagonism of PAR2
Compound 65 exhibits a sophisticated mechanism of action known as biased antagonism. Unlike traditional antagonists that block all signaling pathways downstream of a receptor, Compound 65 selectively inhibits certain pathways while simultaneously activating others.
Specifically, Compound 65 acts as an antagonist of PAR2-mediated intracellular calcium (iCa2+) release, a key event in the pro-inflammatory signaling cascade. However, it concurrently functions as an agonist for other PAR2-mediated pathways, namely the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and the inhibition of cyclic adenosine monophosphate (cAMP) accumulation.[1][2][3] This biased signaling profile suggests that Compound 65 can selectively suppress the pro-inflammatory effects of PAR2 activation while potentially preserving or even promoting other cellular responses.
The anti-inflammatory properties of Compound 65 have been demonstrated both in vitro, through the inhibition of pro-inflammatory cytokine secretion, and in vivo, in a rat model of paw edema.[1][2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the potency and efficacy of Compound 65 in various preclinical assays.
Table 1: In Vitro Antagonist Activity on Intracellular Calcium (iCa2+) Release
| Cell Line | PAR2 Agonist | IC50 (µM) | pIC50 |
| HT29 | 2f-LIGRLO-NH2 | 0.7 | 6.15 |
| HT29 | Trypsin | 2.2 | 5.66 |
| PC3 | 2fLIGRLO-NH2 | - | 5.3 ± 0.1 |
| PC3 | Trypsin | - | 5.2 ± 0.1 |
| Data from Yau et al., 2016.[1] |
Table 2: In Vitro Biased Agonist Activity
| Assay | Cell Line | EC50 (µM) | pEC50 | IC50 (nM) | pIC50 |
| ERK1/2 Phosphorylation | CHO-PAR2 | 2.2 ± 0.6 | 5.7 ± 0.1 | - | - |
| cAMP Inhibition | CHO-PAR2 | - | - | 109 ± 50 | 7.0 ± 0.3 |
| Data from Yau et al., 2016.[2] |
Table 3: In Vitro Anti-inflammatory Activity
| Cell Line | Cytokine | Inhibition by Compound 65 |
| HTEC | TNF-α | Dose-dependent inhibition of 2f-LIGRLO-NH2-induced secretion |
| HTEC | IL-6 | Dose-dependent inhibition of 2f-LIGRLO-NH2-induced secretion |
| HTEC: Human Kidney Tubule Epithelial Cells. Data from Yau et al., 2016. |
Signaling Pathways
The anti-inflammatory effects of Compound 65 are rooted in its ability to modulate the intricate signaling network downstream of PAR2. Activation of PAR2 by proteases such as trypsin leads to the activation of multiple signaling cascades, including those involving Gαq and Gαs proteins, as well as β-arrestin. These pathways ultimately converge on the activation of transcription factors like NF-κB, AP1, and Smad2, which are critical for the expression of pro-inflammatory genes.[1][5]
Compound 65, by selectively antagonizing the Gαq-mediated calcium signaling pathway, is believed to prevent the activation of downstream effectors that lead to the production of inflammatory cytokines like TNF-α and IL-6. Its agonist activity on the ERK1/2 pathway, which is often associated with β-arrestin signaling, highlights its biased nature.
Caption: Signaling pathway of PAR2 and the modulatory effects of Compound 65.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of Compound 65's mechanism of action.
Intracellular Calcium (iCa2+) Mobilization Assay
This protocol describes the measurement of changes in intracellular calcium concentration in response to PAR2 agonists and the inhibitory effect of Compound 65.
Caption: Workflow for the intracellular calcium mobilization assay.
Detailed Steps:
-
Cell Culture: HT29 or PC3 cells are seeded into 96-well black-walled, clear-bottom plates and cultured overnight to achieve a confluent monolayer.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in Hank's Balanced Salt Solution (HBSS) for 1 hour at 37°C in the dark.
-
Washing: Cells are washed with HBSS to remove excess dye.
-
Compound Incubation: Cells are pre-incubated with various concentrations of Compound 65 or vehicle control for 15 minutes at 37°C.
-
Agonist Stimulation and Measurement: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken before the automated injection of a PAR2 agonist (e.g., 2f-LIGRLO-NH2 or trypsin). Fluorescence intensity is then measured kinetically to monitor the change in intracellular calcium.
-
Data Analysis: The peak fluorescence response is normalized to the baseline, and the inhibitory concentration 50 (IC50) values for Compound 65 are calculated using a non-linear regression analysis.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated ERK1/2 in response to Compound 65, demonstrating its agonist activity on this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the inflammatory response to proteinase-activated receptor-2 (PAR2)-activating peptides in the rat paw - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAR2 Modulators Derived from GB88 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu - PMC [pmc.ncbi.nlm.nih.gov]
Hederagonic acid derivatives in inflammation research
An In-depth Technical Guide to Hederagonic Acid Derivatives in Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hederagenin (HG), a naturally occurring pentacyclic triterpenoid, and its oxidized form, hederagonic acid, have emerged as promising scaffolds for the development of novel anti-inflammatory agents.[1][2][3] While the parent compounds exhibit a spectrum of biological activities, their therapeutic application has been hampered by issues of cytotoxicity and low bioavailability.[4][5] Consequently, research has focused on the chemical modification of the hederagenin backbone to synthesize derivatives with enhanced potency, improved safety profiles, and targeted mechanisms of action. This guide provides a comprehensive overview of the current state of research, detailing the mechanisms, experimental data, and key protocols relevant to the study of hederagonic acid derivatives in inflammation.
Core Mechanisms of Anti-Inflammatory Action
Hederagonic acid and its derivatives exert their anti-inflammatory effects by modulating several critical intracellular signaling pathways that are central to the inflammatory response. Accumulating evidence points to the inhibition of the NF-κB, MAPK, STING, and NLRP3 inflammasome pathways as the primary mechanisms.[1][2][6]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by Inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger the IκB kinase (IKK) complex to phosphorylate IκBα, leading to its ubiquitination and subsequent degradation. This frees the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.
Hederagonic acid derivatives have been shown to suppress this pathway by preventing the phosphorylation and degradation of IκBα, thereby inhibiting the nuclear translocation of the active p65 subunit.[4][6]
Modulation of MAPK Signaling
Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide array of cellular processes, including inflammation.[7][8] The three major MAPK cascades are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these pathways by inflammatory stimuli leads to the production of cytokines and other inflammatory mediators.[9] Several hederagenin derivatives have been found to reduce the phosphorylation of p38, JNK, and ERK, indicating that their anti-inflammatory effects are, in part, mediated through the suppression of these key cascades.[4]
Disruption of the STING Pathway
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA. Upon activation, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3) and the IKK complex, leading to the production of type I interferons (e.g., IFN-β) and NF-κB-driven inflammatory cytokines.[6] Certain hederagonic acid derivatives have been identified as potent inhibitors of this pathway. They act by suppressing the activation of STING, thereby preventing the downstream phosphorylation of IRF3 and p65 and reducing the inflammatory cascade.[10][11] This mechanism is particularly relevant in pathologies like sepsis-induced acute lung and liver injury.[1][2][11]
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the cleavage of pro-caspase-1 into its active form.[12][13] Active caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms. Hederagenin has been shown to suppress the activation of the NLRP3 inflammasome, a mechanism that may be retained in its derivatives.[2][14] This inhibition is often linked to the upstream suppression of the NF-κB pathway, which provides the "priming" signal for the expression of NLRP3 components.[14]
Quantitative Anti-Inflammatory Data
The following tables summarize the reported in vitro and in vivo anti-inflammatory activities of various hederagonic acid and hederagenin derivatives.
Table 1: In Vitro Anti-Inflammatory Activity of Hederagonic Acid Derivatives
| Compound | Cell Line | Stimulus | Assay | Result | Reference |
| Compound 29 | RAW264.7 | LPS | NO Release | 78-86% inhibition | [10] |
| Compound 14 | RAW264.7 | LPS | TNF-α Release | Dose-dependent inhibition | [4] |
| Compound 14 | RAW264.7 | LPS | IL-6 Release | Dose-dependent inhibition | [4] |
| Derivative 15 | RAW264.7 | LPS | NO Release | Potent inhibition noted | [6] |
| Compound 10 | Not Specified | TPA | TNF-α/IL-1β | Upregulation inhibited | [1] |
Table 2: In Vivo Anti-Inflammatory Activity of Hederagonic Acid Derivatives
| Compound | Animal Model | Disease Model | Key Findings | Reference |
| Compound 29 | Mouse | LPS-induced ALI | Suppressed IL-6, TNF-α, IFN-β; preserved lung integrity | [10] |
| Compound 1 | Mouse | LPS-induced Sepsis & Liver Injury | Reduced inflammation and liver injury markers | [11] |
| Compound 24 | Mouse | LPS-induced Sepsis & Liver Injury | Significant reduction in inflammatory responses | [2] |
| Compound 14 | Mouse | Sepsis | Significant protection, ameliorated organ damage | [4] |
| Compound 10 | Mouse | TPA-induced Ear Edema | 59.69% edema decrease (40 mg/mL gavage) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are generalized protocols for key experiments cited in the study of hederagonic acid derivatives.
In Vitro Anti-Inflammatory Assay in Macrophages
This protocol describes the common workflow for assessing the anti-inflammatory potential of a compound using a macrophage cell line.
Methodology:
-
Cell Culture: RAW264.7 murine macrophages are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Cells are seeded into appropriate culture plates (e.g., 5x10⁴ cells/well in a 96-well plate) and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test derivative. Cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response. A vehicle control group (no compound, no LPS) and a model group (vehicle + LPS) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 6 hours for TNF-α mRNA, 24 hours for NO and most cytokine protein measurements).
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the supernatant is measured using the Griess reagent.
-
Cytokine Measurement: Levels of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: Cell lysates are collected to analyze the phosphorylation status of key signaling proteins like p65, IκBα, p38, JNK, and ERK using specific antibodies.
In Vivo Acute Lung Injury (ALI) Model
This protocol outlines a common animal model used to test the efficacy of derivatives against acute inflammation in a physiological context.[10][15]
Methodology:
-
Animal Acclimatization: Male C57BL/6 or BALB/c mice (6-8 weeks old) are acclimatized for one week under standard conditions.[16][17]
-
Grouping: Animals are randomly divided into groups: Sham (saline control), Model (LPS-induced ALI), Positive Control (e.g., Dexamethasone + LPS), and Treatment groups (Derivative + LPS).
-
Compound Administration: The hederagonic acid derivative or vehicle is administered, typically via intraperitoneal (i.p.) injection or oral gavage, 1 hour prior to LPS challenge.
-
ALI Induction: Mice are anesthetized, and LPS (e.g., 5 mg/kg) in sterile saline is administered intratracheally or intranasally to induce lung injury. The sham group receives saline only.
-
Sample Collection: After a set time (e.g., 6-24 hours), mice are euthanized.
-
Bronchoalveolar Lavage (BALF): The lungs are lavaged with PBS to collect BALF. Total and differential cell counts (neutrophils, macrophages) are performed. Cytokine levels in the BALF are measured by ELISA.
-
Histopathology: Lung tissues are harvested, fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration, edema, and tissue damage.
-
Tissue Analysis: Lung homogenates can be used for Western blot or qPCR analysis to measure protein and gene expression levels of inflammatory markers.
Structure-Activity Relationship and Future Directions
The development of potent anti-inflammatory agents from the hederagenin scaffold is guided by structure-activity relationship (SAR) studies. Research has shown that modifications at the A-ring, C-23, and C-28 positions of the hederagenin molecule are critical for modulating biological activity.[4][6][11] For instance, the introduction of specific heterocyclic rings or chain molecules can significantly enhance anti-inflammatory potency while reducing cytotoxicity.[1][4]
The future of this research field lies in the rational design of new derivatives with multi-target activities. By simultaneously inhibiting key nodes in the inflammatory network (e.g., STING and NF-κB), it may be possible to develop highly effective therapeutics for complex inflammatory diseases such as sepsis, acute lung injury, and potentially chronic inflammatory conditions. Further investigation into the pharmacokinetics and in vivo safety profiles of the most promising lead compounds is essential for their translation into clinical candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological overview of hederagenin and its derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. An updated review of the pharmacological effects and potential mechanisms of hederagenin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Design and synthesis of novel hederagonic acid analogs as potent anti-inflammatory compounds capable of protecting against LPS-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of hederagenin derivatives modulating STING/NF-κB signaling for the relief of acute liver injury in septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 13. Pharmacological Inhibitors of the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anti-inflammatory effects of ellagic acid on acute lung injury induced by acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Effects of Proresolution of Ellagic Acid in an Experimental Model of Allergic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Discovery and Synthesis of Anti-inflammatory Agent 65 (Exemplar: Derivative 13a)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a novel anti-inflammatory agent, designated here as Anti-inflammatory Agent 65. The exemplar for this guide is a potent 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivative, compound 13a, identified in a study by Yang, J. et al. (2023). This document details the synthetic pathway, in vitro and in vivo anti-inflammatory properties, mechanism of action, and pharmacokinetic profile of this promising therapeutic candidate.
Discovery and Rationale
The development of novel anti-inflammatory agents is crucial for addressing a myriad of inflammatory diseases, including acute lung injury (ALI) and sepsis. The rationale behind the design of the 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide scaffold was to explore novel chemical entities capable of potently inhibiting the production of pro-inflammatory cytokines. The discovery process involved the synthesis of a library of 28 derivatives and their subsequent screening for anti-inflammatory activity. Among these, compound 13a emerged as a lead candidate due to its significant inhibitory effect on the lipopolysaccharide (LPS)-induced expression of key pro-inflammatory cytokines, interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1][2][3]
Synthesis of this compound (Exemplar: Derivative 13a)
The synthesis of the 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives is accomplished through a multi-step process. A general synthetic scheme involves the condensation of anilines with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization to form the quinolone core. Subsequent nucleophilic substitution with an appropriate amine yields the final carboxamide product.
Experimental Protocol: Synthesis of Derivative 13a
A detailed, step-by-step protocol for the synthesis of derivative 13a, based on established methodologies for similar compounds, is outlined below.
Step 1: Synthesis of Diethyl 2-((phenylamino)methylene)malonate
-
To a solution of aniline (1 equivalent) in ethanol, diethyl ethoxymethylenemalonate (1.1 equivalents) is added.
-
The reaction mixture is stirred at reflux for 4-6 hours.
-
The solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization.
Step 2: Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
-
The product from Step 1 is added to a high-boiling point solvent, such as diphenyl ether.
-
The mixture is heated to approximately 250 °C for 30-60 minutes to effect thermal cyclization.
-
After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the product.
-
The solid is collected by filtration and washed to yield the quinolone core.
Step 3: Synthesis of 4-Oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide (Derivative 13a)
-
The ethyl ester from Step 2 is hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., NaOH in ethanol/water, followed by acidification).
-
The resulting carboxylic acid is then coupled with the desired aniline derivative. To a solution of the carboxylic acid in a suitable solvent (e.g., DMF), a coupling agent (e.g., HATU) and a base (e.g., DIPEA) are added, followed by the specific aniline required for derivative 13a.
-
The reaction is stirred at room temperature for 12-24 hours.
-
The final product, derivative 13a, is isolated by aqueous workup and purified by column chromatography or recrystallization.
In Vitro Anti-inflammatory Activity
The anti-inflammatory potential of derivative 13a was assessed by its ability to inhibit the production of pro-inflammatory cytokines in macrophage cell lines stimulated with lipopolysaccharide (LPS).
Quantitative Data: Cytokine Inhibition
| Compound | Cell Line | Target Cytokine | IC50 (µM) |
| Derivative 13a | J774A.1 | IL-6 | 1.332 |
| Derivative 13a | J774A.1 | TNF-α | 2.403 |
Data sourced from Yang, J. et al. (2023).
Experimental Protocol: In Vitro Cytokine Inhibition Assay
-
Cell Culture: J774A.1 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of derivative 13a for 1 hour.
-
Subsequently, the cells are stimulated with 1 µg/mL of LPS for 6-24 hours to induce cytokine production.
-
The cell culture supernatants are collected.
-
-
Cytokine Measurement: The concentrations of IL-6 and TNF-α in the supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cytokine inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The pro-inflammatory effects of LPS are largely mediated by the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] Studies have shown that derivative 13a exerts its anti-inflammatory effects by inhibiting the activation of this critical pathway.[1][3]
Experimental Workflow: Western Blot Analysis
In Vivo Efficacy in a Murine Model of Acute Lung Injury
The therapeutic potential of derivative 13a was further evaluated in a preclinical mouse model of LPS-induced acute lung injury.
Experimental Protocol: LPS-induced Acute Lung Injury in Mice
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used for the study.
-
ALI Induction: Mice are anesthetized, and a non-lethal dose of LPS (e.g., 5 mg/kg) in sterile saline is administered via intratracheal instillation to induce lung injury. A control group receives saline only.
-
Treatment: Derivative 13a is administered to the treatment group (e.g., via intraperitoneal injection) at a specified dose and time point relative to the LPS challenge (e.g., 1 hour prior).
-
Endpoint Analysis (24-48 hours post-LPS):
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline, and the BAL fluid is collected to measure total and differential inflammatory cell counts.
-
Lung Wet-to-Dry Weight Ratio: This is determined to assess the degree of pulmonary edema.
-
Histopathology: Lung tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to evaluate tissue damage, inflammatory cell infiltration, and edema.
-
Cytokine Levels: Cytokine concentrations in the BAL fluid or lung homogenates are measured by ELISA.
-
Administration of derivative 13a has been shown to significantly improve symptoms in this model, including the alleviation of pathological changes in lung tissue, reduction of pulmonary edema, and inhibition of macrophage infiltration.[1][3]
Pharmacokinetic Profile
A pharmacokinetic study of derivative 13a was conducted in rats to assess its drug-like properties.
Quantitative Data: Pharmacokinetic Parameters
| Parameter | Route | Value |
| Half-life (T1/2) | Oral | 11.8 hours |
| Oral Bioavailability (F) | Oral | 36.3% |
Data sourced from Yang, J. et al. (2023).
Experimental Protocol: Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats are used.
-
Drug Administration:
-
Intravenous (IV) Group: A single dose of derivative 13a is administered via the tail vein.
-
Oral (PO) Group: A single dose of derivative 13a is administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) after drug administration.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentration of derivative 13a in plasma samples is determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including half-life (T1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability (F).
The favorable pharmacokinetic properties of derivative 13a, particularly its good oral bioavailability and long half-life, support its potential for further development as an orally administered anti-inflammatory drug.[1][3]
Conclusion
This compound, exemplified by the 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivative 13a, represents a promising new class of anti-inflammatory compounds. Its potent inhibition of pro-inflammatory cytokine production, clear mechanism of action through the NF-κB pathway, significant efficacy in a preclinical model of acute lung injury, and favorable pharmacokinetic profile highlight its potential as a therapeutic candidate for the treatment of inflammatory diseases. Further preclinical and clinical studies are warranted to fully elucidate its safety and efficacy profile.
References
- 1. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Anti-inflammatory Agent 65: A Novel STING Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Anti-inflammatory agent 65, a novel hederagonic acid derivative with potent anti-inflammatory properties mediated through the inhibition of the STING (Stimulator of Interferon Genes) pathway. This document details the agent's mechanism of action, presents key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction
Chronic inflammation is a hallmark of numerous diseases, driving the search for novel therapeutic agents that can effectively modulate key inflammatory signaling pathways. The cGAS-STING pathway has emerged as a critical mediator of innate immunity, detecting cytosolic DNA and triggering a cascade of events that lead to the production of type I interferons and other pro-inflammatory cytokines.[1][2] While essential for host defense, aberrant activation of the STING pathway is implicated in the pathophysiology of various autoimmune and inflammatory disorders.[3]
This compound, also known as compound 29 and identified by its synonym HY-149724, is a semi-synthetic derivative of hederagonic acid.[4][5] This compound has demonstrated significant anti-inflammatory activity by disrupting the STING/IRF3/NF-κB signaling axis.[4][5] This guide serves as a technical resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its mechanism of STING pathway inhibition.
Mechanism of Action
This compound exerts its effects by targeting the STING signaling pathway. The core mechanism involves the inhibition of the nuclear translocation of two key transcription factors: Interferon Regulatory Factor 3 (IRF3) and the p65 subunit of Nuclear Factor-kappa B (NF-κB).[4][5]
The cGAS-STING Signaling Pathway
The canonical cGAS-STING pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged host cells.[1][2]
-
cGAS Activation: Cyclic GMP-AMP synthase (cGAS) binds to cytosolic dsDNA, leading to its activation.
-
cGAMP Synthesis: Activated cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1]
-
STING Activation: cGAMP binds to STING, an endoplasmic reticulum (ER)-resident protein, inducing a conformational change and its translocation from the ER to the Golgi apparatus.[6]
-
TBK1 and IKK Recruitment: Activated STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1) and IκB kinase (IKK).[6]
-
IRF3 and NF-κB Activation: TBK1 phosphorylates IRF3, leading to its dimerization and translocation to the nucleus, where it drives the expression of type I interferons (e.g., IFN-β).[6] Simultaneously, IKK activation leads to the phosphorylation and degradation of IκBα, releasing NF-κB (p65/p50) to translocate to the nucleus and induce the expression of pro-inflammatory cytokines.[6]
Diagram of the cGAS-STING Signaling Pathway
Inhibition by this compound
This compound disrupts this pathway at a critical juncture, preventing the nuclear translocation of IRF3 and p65.[4][5] This blockade effectively halts the downstream production of type I interferons and pro-inflammatory cytokines, thereby attenuating the inflammatory response.
Immunofluorescence for IRF3 and p65 Nuclear Translocation
This protocol visualizes the subcellular localization of IRF3 and the p65 subunit of NF-κB to assess the inhibitory effect of this compound on their nuclear translocation.
4.2.1. Materials
-
RAW 264.7 macrophage cell line
-
DMEM with supplements
-
Glass coverslips
-
LPS
-
This compound
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: Rabbit anti-IRF3, Rabbit anti-p65
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
4.2.2. Procedure
-
Cell Seeding: Seed RAW 264.7 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment and Stimulation: Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS for the desired time (e.g., 1-2 hours).
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies against IRF3 or p65 diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes to visualize the nuclei.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides with mounting medium, and visualize using a fluorescence microscope.
Diagram of the Immunofluorescence Workflow
Western Blot for STING Pathway Proteins
This protocol is used to detect the levels of key proteins in the STING signaling pathway to assess the impact of this compound.
4.3.1. Materials
-
RAW 264.7 cells
-
LPS and this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-p-p65, anti-p65, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
4.3.2. Procedure
-
Cell Treatment and Lysis: Treat cells as described in the previous protocols. After treatment, wash the cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and add ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
Conclusion
This compound represents a promising lead compound for the development of novel therapeutics targeting STING-mediated inflammation. Its mechanism of action, involving the inhibition of IRF3 and p65 nuclear translocation, provides a targeted approach to suppressing the production of key inflammatory mediators. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation and development of this and similar hederagonic acid derivatives. The continued exploration of STING inhibitors like this compound holds significant potential for the treatment of a wide range of inflammatory and autoimmune diseases.
References
- 1. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.4. Cell Viability and Nitric Oxide (NO) Release Assay in RAW 264.7 Macrophage [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. 3. Measurement of nitric oxide production in RAW 264.7 macrophages [bio-protocol.org]
- 5. 4.5. Nitric Oxide (NO) Production in Raw 264.7 Cells [bio-protocol.org]
- 6. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
The Inhibition of NF-κB p65: A Core Anti-Inflammatory Strategy Targeting Nitric Oxide Synthase
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the impact of inhibiting the p65 subunit of Nuclear Factor-kappa B (NF-κB), a central mediator of inflammation, on the activity and expression of nitric oxide synthase (NOS) isoforms. As the initial query for a specific "Anti-inflammatory agent 65" did not yield a singular entity, this paper focuses on the well-established therapeutic strategy of targeting p65 (also known as RelA) to modulate nitric oxide (NO) production. The overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of many inflammatory conditions, making the NF-κB/iNOS axis a critical target for novel anti-inflammatory drug development.
Quantitative Data on p65 Inhibitors and Their Impact on Nitric Oxide Synthase
The efficacy of various chemical compounds in inhibiting the p65-mediated inflammatory pathway and subsequent nitric oxide production has been quantified in numerous studies. The following tables summarize the inhibitory concentrations (IC50) and percentage of inhibition of key p65 inhibitors on iNOS expression and NO production.
| Compound | Cell Line | Stimulant | IC50 for NO Production (µM) | Reference(s) |
| Andrographolide | RAW 264.7 Macrophages | LPS/IFN-γ | 17.4 ± 1.1 | [1][2] |
| Genistein | DITNC Astrocytes | Cytokine Mixture | 72 | [1] |
| Resveratrol Derivative 22 | 0.7 ± 0.15 | [2] | ||
| Resveratrol Derivative 23 | 0.6 ± 0.12 | [2] | ||
| Resveratrol Derivative 15 | 4.13 ± 0.07 | [2] | ||
| Resveratrol Derivative 16 | 1.35 | [2] |
Table 1: IC50 Values of p65 Inhibitors on Nitric Oxide Production
| Compound | Concentration (µM) | Cell Line | Stimulant | % Inhibition of iNOS Protein Expression | % Inhibition of iNOS Activity | Reference(s) |
| Andrographolide | 30 | RAW 264.7 Macrophages | LPS/IFN-γ | 35.2 ± 2.7 | 52.3 ± 5.4 (at 24h) | [1] |
| Andrographolide | 50 | RAW 264.7 Macrophages | LPS/IFN-γ | 99.3 ± 1.4 | 82.7 ± 6.5 (at 24h) | [1] |
| Pyrrolidine dithiocarbamate (PDTC) | 50 | Rat Alveolar Macrophages | LPS/IFN-γ | Not specified | >99% (pre-treatment) | [3] |
Table 2: Percentage Inhibition of iNOS Protein Expression and Activity by p65 Inhibitors
Signaling Pathways and Experimental Workflows
The inhibition of nitric oxide production by targeting the p65 subunit of NF-κB involves a well-defined signaling cascade. The following diagrams, generated using the DOT language, illustrate the key pathways and experimental procedures.
NF-κB Signaling Pathway Leading to iNOS Expression
Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) and cytokines, activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees the p50/p65 NF-κB heterodimer to translocate to the nucleus, where it binds to the promoter region of the NOS2 gene, initiating the transcription of iNOS.
References
- 1. Cytokine induction of iNOS and sPLA2 in immortalized astrocytes (DITNC): response to genistein and pyrrolidine dithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine dithiocarbamate inhibits induction of nitric oxide synthase activity in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Inhibition of IRF3 and p65 Nuclear Translocation by Compound 29: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the inhibitory effects of a hypothetical, representative compound, designated "Compound 29," on the nuclear translocation of Interferon Regulatory Factor 3 (IRF3) and the p65 subunit of Nuclear Factor-kappa B (NF-κB). The inhibition of these key transcription factors, which are central to innate immunity and inflammatory responses, is achieved through the targeting of upstream kinases: TANK-binding kinase 1 (TBK1) for the IRF3 pathway, and the IκB kinase (IKK) complex for the NF-κB pathway. This document details the underlying signaling pathways, presents quantitative data from representative inhibitors, outlines experimental protocols for assessing compound activity, and provides visual diagrams to illustrate these processes.
Introduction
The transcription factors IRF3 and NF-κB (specifically the p65/RelA subunit) are critical mediators of the cellular response to pathogenic invasion and inflammatory stimuli. Upon activation, both translocate from the cytoplasm to the nucleus to initiate the transcription of a wide array of genes, including those for type I interferons and pro-inflammatory cytokines. Dysregulation of these pathways is implicated in various diseases, including autoimmune disorders, chronic inflammation, and cancer. Consequently, the development of small molecule inhibitors that can modulate these pathways is of significant therapeutic interest.
"Compound 29" is presented here as a representative inhibitor that targets key upstream kinases, TBK1 and IKK, thereby preventing the activation and subsequent nuclear translocation of IRF3 and p65.
Signaling Pathways
IRF3 Activation Pathway via TBK1
The activation of IRF3 is a crucial event in the innate antiviral response. It is primarily mediated by the serine/threonine kinase TBK1. The signaling cascade is initiated by the recognition of pathogen-associated molecular patterns (PAMPs), such as viral nucleic acids, by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs). This recognition leads to the recruitment of adaptor proteins, which in turn activate TBK1. Activated TBK1 then directly phosphorylates IRF3 at specific serine and threonine residues in its C-terminal domain.[1][2] This phosphorylation event induces the dimerization of IRF3, unmasking its nuclear localization signal (NLS) and promoting its translocation to the nucleus, where it drives the expression of type I interferons and other antiviral genes.[1]
p65 (NF-κB) Activation Pathway via IKK
The canonical NF-κB pathway is a central regulator of inflammation. In unstimulated cells, the NF-κB heterodimer, typically composed of p50 and p65 subunits, is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα.[3] Various stimuli, including pro-inflammatory cytokines like TNFα and IL-1β, activate the IκB kinase (IKK) complex, which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (IKKγ).[4] The activated IKK complex phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[3][5] The degradation of IκBα exposes the NLS on the p65 subunit, leading to the nuclear translocation of the p50-p65 heterodimer. In the nucleus, p65 initiates the transcription of a multitude of genes involved in inflammation, immunity, and cell survival.[6]
Quantitative Data on Representative Inhibitors
While specific data for a single "Compound 29" that potently inhibits both TBK1 and IKK is not publicly available, the following tables summarize the inhibitory activities of well-characterized inhibitors of these kinases. This data serves as a benchmark for the expected potency of effective inhibitors targeting these pathways.
Table 1: Inhibitory Activity of Representative TBK1 Inhibitors
| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |
| GSK8612 | TBK1 | 10 | Biochemical | [7] |
| BX795 | TBK1, IKKε | 6 | Biochemical | [7] |
| MRT67307 | TBK1, IKKε | 19 | Biochemical | [7] |
Table 2: Inhibitory Activity of Representative IKK Inhibitors
| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |
| BMS-345541 | IKKα, IKKβ | 300 (IKKα), 400 (IKKβ) | Biochemical | [8] |
| TPCA-1 | IKKβ | 17.9 | Biochemical | [8] |
| IKK-16 | IKKβ | 40 | Cell-free | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the inhibitory activity of compounds like Compound 29 on the IRF3 and p65 pathways.
Western Blot for Phosphorylated IRF3 and p65
This assay measures the phosphorylation status of IRF3 and p65, which is a direct indicator of the activation of their respective upstream kinases.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, RAW 264.7) and allow them to adhere. Pre-treat cells with various concentrations of Compound 29 for 1-2 hours. Stimulate the cells with an appropriate agonist (e.g., poly(I:C) for IRF3, TNFα for p65) for a predetermined time (e.g., 30-60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies specific for phosphorylated IRF3 (e.g., anti-p-IRF3 Ser396) or phosphorylated p65 (e.g., anti-p-p65 Ser536) overnight at 4°C.[11]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to a loading control (e.g., β-actin or GAPDH) and to the total protein levels of IRF3 or p65.
Immunofluorescence for IRF3 and p65 Nuclear Translocation
This imaging-based assay directly visualizes the subcellular localization of IRF3 and p65.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips. Treat the cells with Compound 29 and the respective agonist as described for the Western blot protocol.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block the cells with a blocking buffer (e.g., 1% BSA in PBST) for 30 minutes.
-
Incubate with primary antibodies against IRF3 or p65 overnight at 4°C.
-
Wash the cells and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis: Mount the coverslips on microscope slides and visualize them using a fluorescence or confocal microscope. Quantify the nuclear translocation by measuring the fluorescence intensity in the nucleus versus the cytoplasm in a large number of cells.
Luciferase Reporter Assay for NF-κB and IRF3 Pathway Activation
This assay provides a quantitative measure of the transcriptional activity of NF-κB and IRF3.
Protocol:
-
Transfection: Co-transfect cells (e.g., HEK293T) with a firefly luciferase reporter plasmid containing response elements for NF-κB (e.g., E-selectin promoter) or IRF3 (e.g., ISG56 promoter) and a Renilla luciferase plasmid (as a transfection control).[12][13]
-
Cell Treatment: After 24 hours, pre-treat the cells with Compound 29 for 1-2 hours, followed by stimulation with the appropriate agonist for 6-8 hours.
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.[13]
Experimental Workflow Diagram
The following diagram illustrates a general workflow for evaluating the inhibitory potential of Compound 29.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | TANK-Binding Kinase 1 (TBK1) Isoforms Negatively Regulate Type I Interferon Induction by Inhibiting TBK1-IRF3 Interaction and IRF3 Phosphorylation [frontiersin.org]
- 3. p65 and the NF-κB inflammatory signaling pathway | Abcam [abcam.com]
- 4. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating Natural Product Inhibitors of IKKα: Insights from Integrative In Silico and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phospho-IRF-3 (Ser396) (D6O1M) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 12. Toll-like receptor 3-mediated activation of NF-κB and IRF3 diverges at Toll-IL-1 receptor domain-containing adapter inducing IFN-β - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
"Anti-inflammatory agent 65" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anti-inflammatory agent 65, a novel derivative of Hederagonic acid, has emerged as a potent modulator of innate immune signaling. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities. The core of its mechanism lies in the targeted disruption of the STING/IRF3/NF-κB signaling pathway, a critical axis in the inflammatory response. This document details the experimental evidence and protocols that substantiate its anti-inflammatory effects, including significant inhibition of nitric oxide (NO) production and the suppression of pro-inflammatory transcription factor nuclear translocation. Furthermore, its efficacy in a preclinical model of acute lung injury highlights its therapeutic potential. All quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using Graphviz diagrams.
Chemical Structure and Properties
This compound, also referred to as compound 29 in associated literature, is a synthetically derived compound from the natural pentacyclic triterpenoid, Hederagonic acid.
Chemical Name: benzyl (4aS,6aR,6aS,6bR,8aR,9R,12aR,14bS)-9-[4-[5-[(3R)-dithiolan-3-yl]pentanoylamino]butanoyloxymethyl]-2,2,6a,6b,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylate.[1]
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
| CAS Number | 3035442-58-8 | MedchemExpress |
| Molecular Formula | C49H71NO6S2 | PubChem[1] |
| Molecular Weight | 834.2 g/mol | PubChem[1] |
| Monoisotopic Mass | 833.47228133 Da | PubChem[1] |
| Topological Polar Surface Area | 149 Ų | PubChem[1] |
| XLogP3 | 9.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 7 | PubChem[1] |
| Rotatable Bond Count | 12 | PubChem[1] |
Biological Activity and Mechanism of Action
This compound exerts its effects by potently inhibiting the inflammatory cascade initiated by the stimulator of interferon genes (STING) pathway. This pathway is a key component of the innate immune system, responsible for detecting cytosolic DNA and triggering a defensive response that includes the production of interferons and other pro-inflammatory cytokines.
The primary mechanism of this compound involves the disruption of the STING/IRF3/NF-κB signaling axis.[2] By targeting this pathway, the agent effectively suppresses macrophage activation and attenuates the inflammatory response.[2] A key outcome of this inhibition is a significant reduction in the release of nitric oxide (NO), a potent inflammatory mediator.[2]
Inhibition of the STING/IRF3/NF-κB Signaling Pathway
Upon activation, STING recruits and activates TBK1, which in turn phosphorylates the transcription factors IRF3 and IκBα. This leads to the dimerization and nuclear translocation of IRF3 and the release and nuclear translocation of NF-κB (p65/p50). This compound has been shown to inhibit the nuclear translocation of both IRF3 and p65, thereby preventing the transcription of target pro-inflammatory genes.[2]
In Vitro Anti-inflammatory Activity
The anti-inflammatory properties of agent 65 have been quantified in vitro. A key study demonstrated its ability to inhibit nitric oxide (NO) release in lipopolysaccharide (LPS)-stimulated macrophages by 78-86%.[2]
Table 2: In Vitro Activity of this compound
| Assay | Cell Line | Stimulant | Effect | Potency | Reference |
| Nitric Oxide Release | Macrophages | LPS | Inhibition | 78-86% | [2] |
| Macrophage Activation | Macrophages | LPS | Suppression | - | [2] |
| IRF3 Nuclear Translocation | Macrophages | LPS | Inhibition | - | [2] |
| p65 Nuclear Translocation | Macrophages | LPS | Inhibition | - | [2] |
In Vivo Efficacy in Acute Lung Injury
The therapeutic potential of this compound was evaluated in a murine model of lipopolysaccharide (LPS)-induced acute lung injury (ALI). Administration of the compound was found to protect against ALI by suppressing the production of inflammatory mediators such as IL-6, TNF-α, and IFN-β, thereby preserving the integrity of lung tissue.[2]
Table 3: In Vivo Activity in LPS-Induced Acute Lung Injury Model
| Animal Model | Treatment | Key Findings | Reference |
| Mouse | This compound | - Suppressed production of IL-6, TNF-α, and IFN-β- Preserved lung tissue integrity | [2] |
Experimental Protocols
In Vitro Nitric Oxide (NO) Production Assay
This protocol is designed to quantify the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.
-
Cell Culture:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubate for an additional 24 hours.
-
-
NO Quantification (Griess Assay):
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.
-
-
Cell Viability Assay (MTT):
-
To ensure that the inhibition of NO production is not due to cytotoxicity, perform a concurrent MTT assay.
-
After collecting the supernatant for the Griess assay, add MTT solution to the remaining cells and incubate.
-
Solubilize the formazan crystals and measure the absorbance to determine cell viability.
-
Immunofluorescence Staining for p65 Nuclear Translocation
This protocol details the visualization of the inhibitory effect of this compound on the nuclear translocation of the NF-κB p65 subunit.
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells on glass coverslips in a 24-well plate.
-
Allow cells to adhere overnight.
-
Pre-treat with this compound for 1 hour, followed by stimulation with LPS for 30 minutes.
-
-
Fixation and Permeabilization:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
-
Incubate with a primary antibody against p65 (diluted in 1% BSA in PBS) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize and capture images using a fluorescence or confocal microscope.
-
LPS-Induced Acute Lung Injury (ALI) Mouse Model
This protocol outlines the in vivo evaluation of this compound in a mouse model of ALI.
-
Animal Acclimatization:
-
Acclimatize male C57BL/6 mice for one week under standard laboratory conditions.
-
-
ALI Induction:
-
Anesthetize the mice.
-
Intratracheally instill a single dose of LPS (e.g., 5 mg/kg) in sterile saline to induce lung injury.
-
A control group should receive sterile saline only.
-
-
Treatment Administration:
-
Administer this compound (at various doses) or a vehicle control, typically via intraperitoneal or intravenous injection, at a specified time point relative to LPS administration (e.g., 1 hour post-LPS).
-
-
Sample Collection and Analysis (24 hours post-LPS):
-
Euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissues.
-
BALF Analysis: Perform total and differential cell counts. Measure total protein concentration and levels of inflammatory cytokines (IL-6, TNF-α) using ELISA.
-
Lung Tissue Analysis:
-
Histology: Fix a portion of the lung in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess lung injury (e.g., edema, inflammatory cell infiltration).
-
Wet/Dry Ratio: Weigh a portion of the lung before and after drying to determine the extent of pulmonary edema.
-
Myeloperoxidase (MPO) Assay: Homogenize a portion of the lung to measure MPO activity as an indicator of neutrophil infiltration.
-
Gene Expression: Extract RNA from a portion of the lung to analyze the expression of pro-inflammatory genes via RT-qPCR.
-
-
Conclusion
This compound represents a promising lead compound for the development of novel therapeutics for inflammatory diseases. Its well-defined mechanism of action, targeting the STING/IRF3/NF-κB pathway, provides a strong rationale for its further investigation. The potent in vitro and in vivo activities, particularly in a relevant disease model of acute lung injury, underscore its potential clinical utility. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic applications of this compelling anti-inflammatory agent.
References
In Vitro Anti-inflammatory Activity of Anti-inflammatory Agent 65: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of "Anti-inflammatory agent 65," a hederagonic acid derivative also identified as compound 29. This document compiles available data on its mechanism of action, quantitative anti-inflammatory activity, and the experimental protocols used for its evaluation. The primary mechanism of this compound involves the disruption of the STING/IRF3/NF-κB signaling pathway, leading to a significant reduction in the production of key inflammatory mediators. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, dysregulation of inflammatory processes can lead to chronic inflammatory diseases. The development of novel anti-inflammatory agents with specific molecular targets is a significant area of pharmaceutical research. This compound (compound 29), a derivative of hederagonic acid, has emerged as a potent inhibitor of inflammatory responses in preclinical in vitro models. Its targeted action on the STING/IRF3/NF-κB signaling axis presents a promising avenue for the development of new therapeutics.
Mechanism of Action
This compound exerts its anti-inflammatory effects by targeting the Stimulator of Interferon Genes (STING) signaling pathway. STING is a critical component of the innate immune system that detects cytosolic DNA from pathogens or damaged host cells, triggering a downstream signaling cascade that leads to the production of pro-inflammatory cytokines and interferons.
The key mechanistic actions of this compound are:
-
Inhibition of the STING/IRF3/NF-κB Signaling Pathway: The compound disrupts the signaling cascade initiated by STING activation.[1][2][3]
-
Inhibition of IRF3 and p65 Nuclear Translocation: By interfering with the STING pathway, this compound prevents the nuclear translocation of two critical transcription factors: Interferon Regulatory Factor 3 (IRF3) and the p65 subunit of Nuclear Factor-kappa B (NF-κB).[1][2][3] This sequestration of IRF3 and p65 in the cytoplasm prevents them from initiating the transcription of genes encoding pro-inflammatory mediators.
-
Inhibition of Nitric Oxide (NO) Release: A direct consequence of its mechanism is the potent inhibition of nitric oxide (NO) production in macrophages.[1][2][3]
Below is a diagram illustrating the proposed mechanism of action.
Caption: Signaling pathway inhibited by this compound.
Quantitative Data Presentation
The following tables summarize the available quantitative data on the in vitro anti-inflammatory activity of this compound.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Cell Line | Stimulant | Concentration of Agent 65 | % Inhibition of NO Production |
| Macrophages | Lipopolysaccharide (LPS) | Not Specified | 78-86% |
Note: Specific concentrations and IC50 values are not publicly available in the reviewed literature. The provided data indicates a high level of inhibition at the tested concentration(s).
Table 2: Inhibition of Pro-inflammatory Cytokines
| Cell Line | Stimulant | Cytokine | Effect |
| Macrophages | Lipopolysaccharide (LPS) | Not Specified | Inhibition of pro-inflammatory cytokine production |
Note: While the inhibition of pro-inflammatory cytokines is a key outcome of the mechanism of action, specific quantitative data such as IC50 values or percentage of inhibition are not detailed in the available literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Culture
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cell death.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Nitric Oxide (NO) Production Assay (Griess Test)
This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.
-
Caption: Workflow for the quantification of nitric oxide production.
Immunofluorescence Assay for Nuclear Translocation of p65 and IRF3
This method visualizes and quantifies the movement of p65 and IRF3 from the cytoplasm to the nucleus.
-
Procedure:
-
Grow RAW 264.7 cells on glass coverslips in a 24-well plate.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS for a specified time (e.g., 1-2 hours).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 1% BSA in PBST for 30 minutes.
-
Incubate with primary antibodies against p65 and IRF3 overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope. The co-localization of the p65 or IRF3 signal with the DAPI signal indicates nuclear translocation.
-
Conclusion
This compound (compound 29) demonstrates significant in vitro anti-inflammatory activity. Its mechanism of action, centered on the inhibition of the STING/IRF3/NF-κB signaling pathway, provides a targeted approach to reducing the production of key inflammatory mediators. The available data, although lacking detailed dose-response relationships, strongly suggest its potential as a lead compound for the development of novel anti-inflammatory therapies. Further in-depth studies to elucidate its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in in vivo models of inflammatory diseases, are warranted. This technical guide provides a foundational understanding of the in vitro anti-inflammatory profile of this promising compound for the scientific and drug development community.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Double immunofluorescent staining of rat macrophages in formalin-fixed paraffin-embedded tissue using two monoclonal mouse antibodies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Anti-inflammatory Agent 65 for Cellular Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anti-inflammatory agent 65, also identified as compound 29, is a novel derivative of hederagonic acid demonstrating significant potential in the modulation of cellular inflammatory responses. This technical guide provides a comprehensive overview of its mechanism of action, quantitative efficacy, and detailed experimental protocols for its evaluation in in vitro inflammation models. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize and explore the therapeutic promise of this compound.
Mechanism of Action
This compound exerts its effects by targeting key signaling pathways integral to the inflammatory cascade. Its primary mechanism involves the disruption of the STING/IRF3/NF-κB signaling axis. Specifically, it has been shown to inhibit the nuclear translocation of Interferon Regulatory Factor 3 (IRF3) and the p65 subunit of Nuclear Factor-kappa B (NF-κB).[1][2] By preventing the translocation of these critical transcription factors into the nucleus, the agent effectively attenuates the expression of a wide array of pro-inflammatory genes, including cytokines and chemokines.[3] Additionally, evidence suggests a potential role for this compound in the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is also a central regulator of inflammation.[2]
Quantitative Data
The anti-inflammatory efficacy of Agent 65 has been quantified through its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
| Parameter | Cell Line | Inducer | Result | Reference |
| Nitric Oxide (NO) Release Inhibition | RAW 264.7 | LPS | 78-86% inhibition | [1] |
Experimental Protocols
Detailed methodologies for key in vitro experiments to characterize the anti-inflammatory activity of Agent 65 are provided below.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are typically pre-treated with various concentrations of this compound for 1-2 hours before stimulation with an inflammatory inducer like Lipopolysaccharide (LPS) (1 µg/mL).
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition relative to the LPS-treated control.
-
p65 Nuclear Translocation Assay (Immunofluorescence)
This method visualizes the location of the p65 subunit of NF-κB within the cell.
-
Procedure:
-
Grow RAW 264.7 cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound and/or LPS as described above.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
Incubate with a primary antibody against p65 overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
IRF3 Nuclear Translocation Assay (Western Blot of Nuclear and Cytoplasmic Fractions)
This protocol separates nuclear and cytoplasmic proteins to determine the localization of IRF3.
-
Procedure:
-
Culture and treat RAW 264.7 cells in 6-well plates.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol.
-
Determine the protein concentration of each fraction using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against IRF3 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Use GAPDH and Histone H3 as markers for the cytoplasmic and nuclear fractions, respectively.
-
Analysis of STING/NF-κB and MAPK Signaling Pathways (Western Blot)
This method assesses the phosphorylation status of key proteins in these signaling cascades.
-
Procedure:
-
Culture and treat cells as described previously.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and Western blotting as described above.
-
Probe membranes with primary antibodies against phosphorylated and total forms of key signaling proteins, including:
-
STING/NF-κB Pathway: p-TBK1, TBK1, p-IRF3, IRF3, p-IκBα, IκBα, p-p65, p65.
-
MAPK Pathway: p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK.
-
-
Analyze the relative phosphorylation levels to determine the effect of this compound.
-
Visualizations
Signaling Pathways
References
Preliminary Toxicity Profile of Anti-inflammatory Agent 65: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a preliminary overview of the toxicological profile of "Anti-inflammatory agent 65," a novel Hederagonic acid derivative. This document collates available information on its mechanism of action and outlines detailed experimental protocols for its comprehensive toxicity assessment. While specific quantitative toxicity data for "this compound" is not currently available in the public domain, this guide serves as a foundational resource for researchers initiating preclinical safety and toxicology studies. The provided methodologies for acute toxicity, cytotoxicity, and genotoxicity testing, along with an analysis of its known signaling pathway interactions, are intended to guide further investigation and data generation for this promising anti-inflammatory candidate.
Introduction
"this compound" is a novel synthetic compound derived from Hederagonic acid. Preliminary studies have identified its potential as a potent anti-inflammatory therapeutic. Its mechanism of action involves the inhibition of nitric oxide (NO) release and the disruption of the STING/IRF3/NF-κB signaling pathway, key mediators of the inflammatory response.[1][2] Specifically, "this compound" has been shown to inhibit the nuclear translocation of Interferon Regulatory Factor 3 (IRF3) and the p65 subunit of Nuclear Factor-kappa B (NF-κB).[1][2][3]
As with any novel therapeutic agent, a thorough evaluation of its toxicity profile is paramount before it can proceed to clinical development. This guide outlines the preliminary toxicological considerations for "this compound" and provides standardized protocols for the necessary in vitro and in vivo assessments.
Known Mechanism of Action and Signaling Pathway
"this compound" exerts its anti-inflammatory effects by modulating the STING (Stimulator of Interferon Genes) pathway. Upon activation, STING triggers a signaling cascade that leads to the phosphorylation and activation of IRF3 and the activation of the NF-κB pathway, culminating in the production of pro-inflammatory cytokines and nitric oxide. "this compound" intervenes in this pathway by preventing the nuclear translocation of the active forms of IRF3 and the p65 subunit of NF-κB.
References
- 1. inflammatory signaling pathways | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. Genotoxicity of the herbicide 2,4-dichlorophenoxyacetic and a commercial formulation, 2,4-dichlorophenoxyacetic acid dimethylamine salt. I. Evaluation of DNA damage and cytogenetic endpoints in Chinese Hamster ovary (CHO) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mixture genotoxicity of 2,4-dichlorophenoxyacetic acid, acrylamide, and maleic hydrazide on human Caco-2 cells assessed with comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
"Anti-inflammatory agent 65" experimental protocol for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anti-inflammatory agent 65, also known as compound 29, is a potent synthetic derivative of hederagonic acid. This molecule has demonstrated significant anti-inflammatory properties by targeting key signaling pathways involved in the inflammatory response. Its mechanism of action involves the inhibition of nitric oxide (NO) production and the disruption of the STING/IRF3/NF-κB signaling cascade. Specifically, it impedes the nuclear translocation of the transcription factors IRF3 and p65, which are crucial for the expression of pro-inflammatory genes.[1] These characteristics make this compound a promising candidate for further investigation in the development of novel therapeutics for inflammatory diseases.
This document provides detailed protocols for the in vitro evaluation of this compound in a cell-based model of inflammation using the murine macrophage cell line RAW 264.7.
Mechanism of Action: STING/IRF3/NF-κB Signaling Pathway
This compound exerts its effects by intervening in the STING (Stimulator of Interferon Genes) signaling pathway. Upon activation by cytosolic DNA, STING recruits and activates TBK1, which in turn phosphorylates IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons. Concurrently, this pathway can activate the NF-κB signaling cascade, leading to the nuclear translocation of the p65 subunit and the subsequent expression of various pro-inflammatory cytokines such as TNF-α and IL-6. This compound disrupts this cascade by preventing the nuclear translocation of both IRF3 and p65.
Figure 1: Simplified diagram of the STING/IRF3/NF-κB signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro and in vivo anti-inflammatory effects of this compound.
| Parameter | Assay | Model System | Effect | Reference |
| Nitric Oxide (NO) Production | Griess Assay | LPS-stimulated RAW 264.7 macrophages | 78-86% inhibition | [1] |
| Pro-inflammatory Cytokines | ELISA | LPS-induced acute lung injury in mice | Suppression of IL-6, TNF-α, and IFN-β | [1] |
Experimental Protocols
General Cell Culture and Experimental Workflow
The following diagram outlines the general workflow for evaluating the anti-inflammatory effects of Agent 65 in a cell-based assay.
Figure 2: General experimental workflow for assessing the anti-inflammatory activity of Agent 65.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells (ATCC TIB-71)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the old medium and add 100 µL of fresh medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To measure the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a positive control (LPS only) and a negative control (no treatment).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)
Objective: To quantify the effect of this compound on the secretion of TNF-α and IL-6 from LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
This compound stock solution
-
LPS
-
Mouse TNF-α and IL-6 ELISA kits
-
24-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cell debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curves.
Protocol 4: Nuclear Translocation of IRF3 and NF-κB p65 (Immunofluorescence)
Objective: To visualize and quantify the inhibitory effect of this compound on the nuclear translocation of IRF3 and NF-κB p65.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
This compound stock solution
-
LPS
-
Glass coverslips in 24-well plates
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (anti-IRF3 and anti-NF-κB p65)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Seed RAW 264.7 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 1-2 hours.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on glass slides and visualize using a fluorescence microscope.
-
Analyze the images to determine the localization of IRF3 and p65 (cytoplasmic vs. nuclear).
References
Application Notes and Protocols for Anti-inflammatory Agent 65 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anti-inflammatory agent 65, also identified as compound 29, is a derivative of Hederagonic acid. It has demonstrated potent anti-inflammatory properties by inhibiting the release of nitric oxide (NO). The primary mechanism of action involves the disruption of the STING/IRF3/NF-κB signaling pathway, which plays a critical role in the innate immune response and the subsequent inflammatory cascade. Specifically, this compound inhibits the nuclear translocation of interferon regulatory factor 3 (IRF3) and the p65 subunit of NF-κB, thereby attenuating the inflammatory response.[1][2][3] This agent has been investigated in murine models of acute lung injury, highlighting its potential as a therapeutic candidate for inflammatory diseases.
Data Presentation
As specific quantitative data for this compound is not available, the following table provides a general framework for dose-ranging and pharmacokinetic studies for a novel anti-inflammatory compound in mice. Researchers should determine the optimal parameters for this compound through systematic experimentation.
Table 1: General Dosing and Pharmacokinetic Parameters for a Novel Anti-inflammatory Agent in Mice
| Parameter | Description | Example Range/Considerations |
| Route of Administration | The method by which the agent is introduced into the body. | Intraperitoneal (IP), Intravenous (IV), Oral (PO), Subcutaneous (SC) |
| Dosage Range (mg/kg) | The amount of the agent administered per unit of body weight. | 1 - 50 mg/kg (Initial dose-finding studies are recommended) |
| Vehicle | The solvent or carrier used to deliver the agent. | Saline, PBS, DMSO, Cremophor EL, or a specific formulation |
| Dosing Frequency | How often the agent is administered. | Single dose, once daily, twice daily, or as determined by half-life |
| Treatment Duration | The length of the experimental treatment period. | Acute (single dose to 24 hours) or chronic (multiple days/weeks) |
| Pharmacokinetic Profile | The study of how the body absorbs, distributes, metabolizes, and excretes the agent. | Half-life (t1/2), Maximum Concentration (Cmax), Time to Cmax (Tmax), Area Under the Curve (AUC) |
| Efficacy Endpoint | The measurable outcome to assess the agent's effectiveness. | Reduction in inflammatory markers (e.g., cytokines), improvement in clinical scores, histological analysis of tissues |
| Toxicity Endpoint | The measurable outcome to assess the agent's safety. | Body weight changes, clinical signs of distress, organ-specific toxicity markers |
Experimental Protocols
The following are generalized protocols for inducing inflammation in mice and administering a test agent. These should be considered as a starting point and optimized for studies involving this compound.
Protocol 1: Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model in Mice
This model is relevant as this compound has been studied in the context of LPS-induced ALI.
Materials:
-
This compound (Compound 29)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Vehicle for this compound
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Microsyringes and appropriate gavage or injection needles
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.
-
Grouping: Randomly divide mice into experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS). A minimum of 6-8 mice per group is recommended.
-
Agent Administration:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Administer the designated dose of this compound or vehicle to the mice via the selected route (e.g., intraperitoneal injection or oral gavage). The timing of administration relative to LPS challenge is a critical parameter to be determined (e.g., 1 hour prior to LPS).
-
-
Induction of ALI:
-
Anesthetize the mice.
-
Administer LPS (typically 1-5 mg/kg) via intratracheal instillation or intraperitoneal injection.
-
-
Monitoring: Monitor the mice for clinical signs of distress, including lethargy, ruffled fur, and labored breathing. Record body weight daily.
-
Sample Collection: At a predetermined time point (e.g., 6, 24, or 48 hours post-LPS), euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
-
Collect lung tissue for histological examination and measurement of inflammatory markers (e.g., MPO activity, cytokine levels).
-
Collect blood for systemic cytokine analysis.
-
Protocol 2: General Pharmacokinetic Study in Mice
Materials:
-
This compound
-
Appropriate vehicle
-
Male CD-1 or C57BL/6 mice (8-10 weeks old)
-
Cannulas (for serial blood sampling if required)
-
Blood collection tubes (e.g., with anticoagulant)
-
Analytical equipment for quantifying the agent in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Acclimate mice and fast them overnight before dosing (with free access to water).
-
Dosing:
-
Intravenous (IV) Administration: Administer a single bolus dose of this compound (e.g., 1-5 mg/kg) via the tail vein.
-
Oral (PO) Administration: Administer a single dose of this compound (e.g., 10-50 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose). For sparse sampling, different mice can be used for each time point.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (t1/2, Cmax, Tmax, AUC) using appropriate software.
Visualizations
Signaling Pathway
The following diagram illustrates the STING/IRF3/NF-κB signaling pathway, which is inhibited by this compound.
Caption: STING/IRF3/NF-κB signaling pathway and the inhibitory points of this compound.
Experimental Workflow
The following diagram outlines a general experimental workflow for evaluating the efficacy of this compound in a mouse model of inflammation.
Caption: General experimental workflow for in vivo efficacy testing.
References
Application Notes and Protocols: Immunofluorescence Staining for IRF3/p65 Translocation with Compound 29
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust antiviral and anti-tumor response. Upon activation, STING triggers a signaling cascade that leads to the phosphorylation and nuclear translocation of key transcription factors, including Interferon Regulatory Factor 3 (IRF3) and the p65 subunit of NF-κB. This results in the transcription of type I interferons and other pro-inflammatory cytokines. Dysregulation of the STING pathway is implicated in various autoimmune and inflammatory diseases, making it an attractive target for therapeutic intervention.
Compound 29 has been identified as a small molecule inhibitor of the STING pathway. These application notes provide a detailed protocol for utilizing immunofluorescence staining to investigate the inhibitory effect of compound 29 on the nuclear translocation of IRF3 and p65, a key indicator of STING pathway inhibition.
Signaling Pathway
The STING signaling pathway leading to IRF3 and p65 activation is a well-orchestrated cascade of events. The following diagram illustrates the key steps and the proposed point of inhibition by compound 29.
Experimental Workflow
The following diagram outlines the general workflow for assessing the effect of compound 29 on IRF3 and p65 nuclear translocation using immunofluorescence.
Quantitative Data
The inhibitory effect of compound 29 on IRF3 and p65 nuclear translocation is dose-dependent. The following tables provide representative data on the percentage of cells showing nuclear translocation and the nuclear-to-cytoplasmic fluorescence intensity ratio at various concentrations of compound 29.
Note: The following data is representative and intended to illustrate the expected outcome of the experiment. Actual results may vary depending on the cell type, experimental conditions, and specific activity of the compound lot.
Table 1: Effect of Compound 29 on IRF3 Nuclear Translocation
| Compound 29 (µM) | % Cells with Nuclear IRF3 | Nuclear/Cytoplasmic IRF3 Ratio (Mean ± SD) |
| 0 (Vehicle) | 85.2% | 3.5 ± 0.4 |
| 0.1 | 72.5% | 2.8 ± 0.5 |
| 1 | 45.8% | 1.9 ± 0.3 |
| 10 | 15.3% | 1.2 ± 0.2 |
| 50 | 5.1% | 1.0 ± 0.1 |
Table 2: Effect of Compound 29 on p65 Nuclear Translocation
| Compound 29 (µM) | % Cells with Nuclear p65 | Nuclear/Cytoplasmic p65 Ratio (Mean ± SD) |
| 0 (Vehicle) | 90.5% | 4.1 ± 0.6 |
| 0.1 | 78.9% | 3.2 ± 0.7 |
| 1 | 52.1% | 2.1 ± 0.4 |
| 10 | 18.7% | 1.3 ± 0.3 |
| 50 | 6.8% | 1.1 ± 0.2 |
Detailed Experimental Protocols
Materials and Reagents
-
Cells: A suitable cell line with a functional STING pathway (e.g., THP-1, RAW 264.7, or HEK293T cells stably expressing STING).
-
Culture Medium: Appropriate cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Compound 29: Stock solution in DMSO.
-
STING Agonist: 2'3'-cGAMP or herring testes DNA (ht-DNA).
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST).
-
Primary Antibodies:
-
Rabbit anti-IRF3 antibody
-
Mouse anti-p65 (NF-κB) antibody
-
-
Secondary Antibodies:
-
Goat anti-rabbit IgG (H+L) secondary antibody, Alexa Fluor 488 conjugate
-
Goat anti-mouse IgG (H+L) secondary antibody, Alexa Fluor 594 conjugate
-
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Antifade mounting medium.
-
Phosphate-Buffered Saline (PBS)
-
Glass Coverslips or Imaging Plates
Protocol
-
Cell Seeding:
-
Seed cells onto glass coverslips in a 24-well plate or into a 96-well imaging plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of compound 29 in cell culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing the desired concentrations of compound 29 or vehicle (DMSO) control.
-
Pre-incubate the cells with compound 29 for 1-2 hours at 37°C.
-
-
STING Pathway Stimulation:
-
Prepare the STING agonist solution. For ht-DNA, complex it with a transfection reagent according to the manufacturer's instructions.
-
Add the STING agonist (e.g., 2'3'-cGAMP at a final concentration of 10 µg/mL or transfected ht-DNA) to the wells.
-
Incubate for the optimal time to induce IRF3 and p65 translocation (typically 2-4 hours). This should be determined empirically for the specific cell line.
-
-
Fixation and Permeabilization:
-
Carefully aspirate the medium from the wells.
-
Wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Prepare the primary antibody solution by diluting the anti-IRF3 and anti-p65 antibodies in Blocking Buffer at their optimal concentrations.
-
Aspirate the blocking buffer and add the primary antibody solution to the cells.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
Wash the cells three times with PBST for 5 minutes each.
-
Prepare the secondary antibody solution by diluting the fluorescently-labeled secondary antibodies in Blocking Buffer. Protect from light.
-
Aspirate the wash buffer and add the secondary antibody solution.
-
Incubate for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBST for 5 minutes each in the dark.
-
Counterstain the nuclei by incubating with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
If using coverslips, carefully mount them onto glass slides using a drop of antifade mounting medium. Seal the edges with nail polish.
-
Acquire images using a fluorescence microscope or a high-content imaging system. Capture images for DAPI (blue), IRF3 (green), and p65 (red) channels.
-
Image Analysis and Quantification
-
Qualitative Assessment: Visually inspect the images to observe the subcellular localization of IRF3 and p65. In stimulated, untreated cells, IRF3 and p65 should be concentrated in the DAPI-stained nucleus. In compound 29-treated cells, IRF3 and p65 should remain predominantly in the cytoplasm.
-
Quantitative Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify nuclear translocation.
-
Percentage of Cells with Nuclear Translocation:
-
Define the nuclear region of interest (ROI) based on the DAPI signal.
-
Define the whole-cell ROI. The cytoplasmic ROI can be defined by subtracting the nuclear ROI from the whole-cell ROI.
-
Set a threshold for nuclear fluorescence intensity to classify cells as positive or negative for nuclear translocation.
-
Calculate the percentage of cells with nuclear translocation for each condition.
-
-
Nuclear-to-Cytoplasmic Fluorescence Ratio:
-
Measure the mean fluorescence intensity of IRF3 and p65 in the nuclear and cytoplasmic ROIs for a statistically significant number of cells per condition.
-
Calculate the ratio of the mean nuclear fluorescence intensity to the mean cytoplasmic fluorescence intensity for each cell.
-
Average the ratios for all cells within each experimental condition.
-
-
Troubleshooting
-
High Background:
-
Ensure adequate blocking.
-
Optimize primary and secondary antibody concentrations.
-
Increase the number and duration of wash steps.
-
-
Weak Signal:
-
Ensure the STING pathway is active in the chosen cell line.
-
Optimize the concentration of the STING agonist and the stimulation time.
-
Use high-quality, validated primary antibodies.
-
Use a brighter fluorophore-conjugated secondary antibody.
-
-
No Nuclear Translocation upon Stimulation:
-
Confirm the activity of the STING agonist.
-
Verify the expression and functionality of STING, TBK1, and other pathway components in the cell line.
-
Ensure proper permeabilization to allow antibody access to the nucleus.
-
These detailed application notes and protocols provide a robust framework for researchers to effectively utilize immunofluorescence to characterize the inhibitory potential of compound 29 and other novel STING pathway modulators.
"Anti-inflammatory agent 65" solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anti-inflammatory agent 65, also identified as compound 29, is a potent derivative of Hederagonic acid.[1][2][3][4] This agent demonstrates significant anti-inflammatory activity by inhibiting the release of nitric oxide (NO).[1][2][3][4] Its mechanism of action involves the disruption of the STING/IRF3/NF-κB signaling pathway by preventing the nuclear translocation of IRF3 and p65, which in turn mitigates the inflammatory response.[1][2][5] These characteristics make it a valuable compound for research in immunology and inflammation.[1]
Chemical Properties:
Solubility and Preparation of Solutions
Proper dissolution and preparation of this compound are critical for obtaining reliable and reproducible experimental results. The following tables and protocols outline the recommended procedures.
2.1. Solubility Data
| Solvent | Expected Solubility | Concentration for Stock | Notes |
| DMSO | High | ≥ 10 mM | Recommended solvent for creating high-concentration stock solutions. |
| Ethanol | Moderate to Low | 1-5 mM | May require warming or sonication to fully dissolve. |
| Methanol | Moderate to Low | 1-5 mM | Similar to ethanol; may be used as an alternative to DMSO for certain applications. |
| PBS (pH 7.4) | Very Low | < 0.1 mM | Not recommended for primary stock solutions. Working solutions should have a final DMSO concentration <0.5%. |
2.2. Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, which can be further diluted to create working solutions for various experimental assays.
Materials:
-
This compound (MW: 834.22)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing: Accurately weigh out 1 mg of this compound powder using a precision balance and place it into a sterile vial.
-
Solvent Addition: Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1,000,000 / Concentration (mM)
-
Volume (µL) = (1 mg / 834.22 g/mol ) * 1,000,000 / 10 mM ≈ 119.87 µL
-
Add 119.9 µL of anhydrous DMSO to the vial containing the compound.
-
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to dissolve the compound. If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution. Visually inspect the solution to confirm there are no undissolved particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Experimental Protocols
3.1. Protocol: In Vitro Cell-Based Assay for NO Inhibition
This protocol provides a method to assess the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (10 mM stock in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent Kit for Nitrite Determination
-
96-well cell culture plates
-
Sterile, pyrogen-free PBS
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow for cell adherence.
-
Preparation of Working Solutions: Prepare serial dilutions of the 10 mM this compound stock solution in complete DMEM to achieve final desired treatment concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Cell Treatment: After 24 hours, remove the old media from the cells. Add 100 µL of the prepared working solutions of this compound to the respective wells. Include a "vehicle control" group treated with media containing the same final concentration of DMSO.
-
Inflammatory Stimulation: Incubate the cells with the agent for 1-2 hours. Following this pre-treatment, add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response and NO production.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C and 5% CO₂.
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Determine the nitrite concentration (a stable proxy for NO) using the Griess Reagent Kit according to the manufacturer’s instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength (typically 540 nm). Calculate the percentage of NO inhibition for each concentration of this compound relative to the LPS-stimulated vehicle control.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by targeting the STING (Stimulator of Interferon Genes) signaling pathway. In response to cytosolic DNA, STING activates downstream transcription factors, including IRF3 and NF-κB (p65), leading to the production of pro-inflammatory cytokines and nitric oxide. This compound disrupts this cascade by inhibiting the nuclear translocation of both IRF3 and p65.[1][2]
4.1. Visualizations
Caption: Workflow for preparing a 10 mM stock solution of this compound.
Caption: STING signaling pathway and the inhibitory action of Agent 65.
References
Application Notes and Protocols: Characterization of Anti-inflammatory Agent 65 in LPS-Stimulated Macrophages
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to characterize the anti-inflammatory properties of a novel compound, designated "Anti-inflammatory agent 65," in a lipopolysaccharide (LPS)-stimulated macrophage model. The protocols detailed below are foundational for assessing the potential of new chemical entities in modulating inflammatory responses.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages are key players in the inflammatory process, and their activation by stimuli like LPS, a component of Gram-negative bacteria, results in the production of pro-inflammatory mediators.[1][2] The study of compounds that can modulate this response is crucial for the development of new anti-inflammatory therapies.[1] This document outlines the experimental procedures to evaluate the efficacy of "this compound" in mitigating the inflammatory cascade in RAW 264.7 macrophages, a commonly used murine macrophage cell line.[3][4]
Data Presentation
The following tables summarize the dose-dependent effects of this compound on various inflammatory markers in LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
| Treatment | Concentration (µg/mL) | NO Production (µM) | PGE2 Production (pg/mL) |
| Control | - | 1.2 ± 0.2 | 25.4 ± 3.1 |
| LPS (1 µg/mL) | - | 45.8 ± 3.5 | 850.6 ± 55.2 |
| LPS + Agent 65 | 10 | 35.2 ± 2.8 | 675.1 ± 43.8 |
| LPS + Agent 65 | 25 | 24.1 ± 1.9 | 452.3 ± 31.7 |
| LPS + Agent 65 | 50 | 15.7 ± 1.3 | 289.5 ± 20.3 |
| LPS + Agent 65 | 100 | 8.3 ± 0.7 | 150.2 ± 12.1 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment | Concentration (µg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | 30.1 ± 4.2 | 15.8 ± 2.1 | 10.5 ± 1.5 |
| LPS (1 µg/mL) | - | 1250.4 ± 98.7 | 980.2 ± 76.5 | 450.7 ± 35.8 |
| LPS + Agent 65 | 10 | 980.3 ± 75.4 | 750.6 ± 58.9 | 350.1 ± 27.6 |
| LPS + Agent 65 | 25 | 650.7 ± 51.2 | 510.9 ± 40.2 | 230.4 ± 18.2 |
| LPS + Agent 65 | 50 | 380.1 ± 29.9 | 300.4 ± 23.6 | 140.8 ± 11.1 |
| LPS + Agent 65 | 100 | 150.9 ± 12.1 | 120.5 ± 9.5 | 60.2 ± 4.7 |
Table 3: Effect of this compound on the Expression of Pro-inflammatory Enzymes
| Treatment | Concentration (µg/mL) | iNOS (relative expression) | COX-2 (relative expression) |
| Control | - | 0.1 ± 0.02 | 0.2 ± 0.03 |
| LPS (1 µg/mL) | - | 1.0 ± 0.0 | 1.0 ± 0.0 |
| LPS + Agent 65 | 10 | 0.8 ± 0.07 | 0.7 ± 0.06 |
| LPS + Agent 65 | 25 | 0.5 ± 0.04 | 0.5 ± 0.04 |
| LPS + Agent 65 | 50 | 0.3 ± 0.02 | 0.3 ± 0.02 |
| LPS + Agent 65 | 100 | 0.1 ± 0.01 | 0.1 ± 0.01 |
Signaling Pathways and Experimental Workflows
Caption: LPS-induced pro-inflammatory signaling pathways.
Caption: General experimental workflow.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, 6-well for Western blotting) at a density that allows for 80-90% confluency at the time of treatment.
-
Treatment:
-
Pre-treat cells with varying concentrations of "this compound" for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS.
-
A vehicle control group (cells treated with the solvent for Agent 65) and an LPS-only group should be included.
-
Incubate for the desired time period (e.g., 24 hours for NO and cytokine analysis, shorter time points for signaling protein phosphorylation).
-
Cell Viability Assay (MTT Assay)
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Nitric Oxide (NO) Production Assay[3][5][6]
-
Collect 100 µL of cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[5]
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Cytokine Quantification by ELISA[7][8][9]
-
Coat a 96-well ELISA plate with the capture antibody for the cytokine of interest (e.g., anti-mouse TNF-α, IL-6, or IL-1β) overnight at 4°C.[6]
-
Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.[7]
-
Calculate cytokine concentrations based on the standard curve.
Western Blot Analysis[10][11]
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65, total p65, phospho-JNK, total JNK, phospho-p38, total p38, phospho-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Mechanism of Action
"this compound" is hypothesized to exert its effects by inhibiting key signaling pathways involved in the inflammatory response. Lipopolysaccharide (LPS) stimulation of macrophages, primarily through Toll-like receptor 4 (TLR4), activates downstream signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9][10]
The NF-κB pathway is a central regulator of inflammation.[11] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[12] Upon LPS stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it induces the transcription of numerous pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, IL-6, and IL-1β.[13][14]
The MAPK family, consisting of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, also plays a crucial role in the inflammatory response.[15][16][17] Their activation by LPS leads to the activation of other transcription factors, such as AP-1, which also contribute to the expression of pro-inflammatory genes.[9]
"this compound" likely inhibits the phosphorylation of key proteins in these pathways, such as IKK, IκBα, p65, ERK, JNK, and p38, thereby preventing the nuclear translocation of NF-κB and the activation of other transcription factors. This leads to a reduction in the expression and production of pro-inflammatory mediators.[10][18]
References
- 1. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 8. Gambogenic acid inhibits LPS-simulated inflammatory response by suppressing NF-κB and MAPK in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reprogramming Macrophage Phenotypes With Photobiomodulation for Improved Inflammation Control in ENT Organ Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB in monocytes and macrophages – an inflammatory master regulator in multitalented immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. NF-κB p65 and TCF-4 interactions are associated with LPS-stimulated IL-6 secretion of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. MAPK/p38 regulation of cytoskeleton rearrangement accelerates induction of macrophage activation by TLR4, but not TLR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-inflammatory effect of pomegranate flower in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of "Anti-inflammatory Agent 65" in Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Anti-inflammatory agent 65," also identified as compound 29, is a potent hederagonic acid derivative with significant anti-inflammatory properties.[1] Its mechanism of action involves the targeted disruption of the STING/IRF3/NF-κB signaling pathway, a critical axis in the innate immune response.[1] Aberrant activation of this pathway is increasingly implicated in the pathogenesis of various autoimmune diseases, making "this compound" a promising candidate for therapeutic research and development in this field. This document provides detailed application notes and experimental protocols for the utilization of "this compound" in autoimmune disease research, based on its demonstrated effects on inflammatory signaling cascades.
Mechanism of Action
"this compound" exerts its effects by inhibiting the nuclear translocation of Interferon Regulatory Factor 3 (IRF3) and the p65 subunit of Nuclear Factor-kappa B (NF-κB).[1] This action effectively disrupts the downstream signaling cascade initiated by the Stimulator of Interferon Genes (STING) protein, leading to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and key cytokines including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-beta (IFN-β).[1]
Signaling Pathway Diagram
Caption: Inhibition of the STING signaling pathway by this compound.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo anti-inflammatory activities of "this compound".
Table 1: In Vitro Anti-inflammatory Activity
| Parameter | Cell Line | Stimulant | Concentration of Agent 65 | Result | Reference |
| NO Release Inhibition | RAW 264.7 Macrophages | LPS | 10 µM | 78-86% inhibition | [1] |
| Cell Viability | RAW 264.7 Macrophages | - | Up to 20 µM | No significant cytotoxicity | [1] |
Table 2: In Vivo Anti-inflammatory Activity in LPS-Induced Acute Lung Injury Model
| Parameter | Model | Treatment | Result | Reference |
| IL-6 Levels | Mouse | LPS + Agent 65 | Significant reduction compared to LPS alone | [1] |
| TNF-α Levels | Mouse | LPS + Agent 65 | Significant reduction compared to LPS alone | [1] |
| IFN-β Levels | Mouse | LPS + Agent 65 | Significant reduction compared to LPS alone | [1] |
| Lung Tissue Integrity | Mouse | LPS + Agent 65 | Preservation of lung tissue structure | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Nitric Oxide (NO) Production Assay
Objective: To determine the effect of "this compound" on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
LPS (from E. coli)
-
"this compound" (HY-159742)
-
Griess Reagent
-
96-well cell culture plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of "this compound" (e.g., 1, 5, 10, 20 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no LPS, no agent) and an LPS-only control group.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve.
Western Blot for Nuclear Translocation of p65 and IRF3
Objective: To assess the inhibitory effect of "this compound" on the nuclear translocation of NF-κB p65 and IRF3.
Materials:
-
RAW 264.7 cells
-
"this compound"
-
LPS
-
Nuclear and Cytoplasmic Extraction Kit
-
Primary antibodies: anti-p65, anti-IRF3, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Culture RAW 264.7 cells and treat with "this compound" and/or LPS as described in the NO production assay.
-
Following treatment, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit according to the manufacturer's instructions.
-
Determine the protein concentration of the nuclear and cytoplasmic extracts using the BCA assay.
-
Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p65, IRF3, Lamin B1, and GAPDH overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analyze the band intensities to determine the relative amounts of p65 and IRF3 in the nuclear and cytoplasmic fractions.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound.
Conclusion
"this compound" presents a valuable tool for investigating the role of the STING pathway in autoimmune and inflammatory diseases. Its demonstrated ability to inhibit key pro-inflammatory mediators and signaling molecules provides a strong rationale for its use in preclinical research models. The protocols and data presented herein offer a foundation for researchers to explore the therapeutic potential of this compound in a variety of autoimmune contexts.
References
Application Notes and Protocols: MCC950 (formerly "Anti-inflammatory agent 65") for Studying Innate Immunity
Audience: Researchers, scientists, and drug development professionals.
Introduction: MCC950 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome, a key component of the innate immune system.[1][2][3] The NLRP3 inflammasome is a multi-protein complex that, upon activation by a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[4][5] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.[4][5] MCC950 serves as an invaluable tool for investigating the role of the NLRP3 inflammasome in innate immunity and for the preclinical assessment of NLRP3-targeted therapeutics.[1][6]
Mechanism of Action: MCC950 specifically targets the NLRP3 protein, preventing its activation and the subsequent assembly of the inflammasome complex.[2] It directly binds to the NACHT domain of NLRP3, interfering with its ATPase activity and locking it in an inactive conformation.[2][7][8] This prevents the recruitment of the adaptor protein ASC and pro-caspase-1, thereby inhibiting caspase-1 activation, cytokine processing, and pyroptosis.[1][7] Importantly, MCC950 is highly selective for NLRP3 and does not inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1.[1][2]
Quantitative Data
The inhibitory activity of MCC950 on the NLRP3 inflammasome has been quantified across various cell types and species. The following table summarizes the key potency data.
| Parameter | Cell Type | Species | Value | Reference |
| IC50 (IL-1β release) | Bone Marrow-Derived Macrophages (BMDMs) | Mouse | 7.5 nM | [1][3][7] |
| IC50 (IL-1β release) | Human Monocyte-Derived Macrophages (HMDMs) | Human | 8.1 nM | [1][3] |
| IC50 (IL-1β release) | THP-1 cells | Human | 14.3 nM | [9] |
| IC50 (Pyroptosis) | THP-1-derived macrophages | Human | 2.7 µM (using an MCC950-derived probe) | [10] |
| IC50 (CA2 inhibition) | Purified Carbonic Anhydrase 2 | N/A | 11 µM | [10] |
Signaling Pathway
The NLRP3 inflammasome is typically activated through a two-signal process. The first signal, or "priming," is often initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leading to the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β expression.[4][5][11] The second signal can be triggered by a variety of stimuli, including ATP, crystalline substances, or toxins, which lead to cellular events like potassium efflux.[5][11] This triggers the assembly of the NLRP3 inflammasome, leading to caspase-1 activation. MCC950 acts to prevent this second step of activation.
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay in Mouse Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes a common method to assess the inhibitory activity of MCC950 on NLRP3 inflammasome activation in primary mouse macrophages.[12][13][14]
Materials:
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Bone marrow cells from C57BL/6 mice
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DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
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M-CSF (Macrophage Colony-Stimulating Factor)
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Lipopolysaccharide (LPS)
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ATP (Adenosine triphosphate) or Nigericin
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MCC950
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ELISA kit for mouse IL-1β
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LDH cytotoxicity assay kit
Procedure:
-
BMDM Differentiation: a. Isolate bone marrow from the femurs and tibias of mice. b. Culture the cells in DMEM containing 20 ng/mL M-CSF for 6-7 days to differentiate them into macrophages. c. On day 7, harvest the adherent BMDMs and seed them into 96-well plates at a density of 1 x 10^5 cells/well. Allow cells to adhere overnight.
-
MCC950 Treatment: a. Prepare a stock solution of MCC950 in DMSO. b. Dilute MCC950 to the desired final concentrations in DMEM. It is recommended to perform a dose-response curve (e.g., 1 nM to 10 µM). c. Remove the old media from the cells and add the media containing MCC950 or vehicle (DMSO) control. d. Incubate for 30-60 minutes at 37°C.
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Inflammasome Priming (Signal 1): a. Add LPS to each well to a final concentration of 500 ng/mL. b. Incubate for 3-4 hours at 37°C.
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Inflammasome Activation (Signal 2): a. Add ATP to a final concentration of 5 mM or Nigericin to a final concentration of 10 µM. b. Incubate for 30-60 minutes at 37°C.
-
Sample Collection and Analysis: a. Centrifuge the plate to pellet any detached cells. b. Carefully collect the cell culture supernatant. c. Measure the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions. d. Measure pyroptosis by quantifying the release of lactate dehydrogenase (LDH) from damaged cells using an LDH cytotoxicity assay kit.
Experimental Workflow Diagram
Protocol 2: Western Blot for Caspase-1 Cleavage and ASC Oligomerization
This protocol is used to visualize the direct molecular effects of MCC950 on inflammasome assembly and activation.
Materials:
-
BMDMs prepared and treated as in Protocol 1 (use 6-well plates for sufficient protein yield)
-
RIPA buffer with protease inhibitors
-
DSS (disuccinimidyl suberate) crosslinker
-
Antibodies: anti-caspase-1 (for p20 subunit), anti-ASC, anti-β-actin
-
SDS-PAGE gels and Western blot equipment
Procedure:
-
Cell Lysis: a. After treatment (as in Protocol 1), collect the supernatant. b. Wash the adherent cells with cold PBS and lyse them with RIPA buffer.
-
Caspase-1 Cleavage in Supernatant: a. Precipitate proteins from the collected supernatant (e.g., with methanol/chloroform). b. Resuspend the protein pellet in loading buffer. c. Run on an SDS-PAGE gel, transfer to a membrane, and probe with an antibody that detects the cleaved (active) p20 subunit of caspase-1.
-
ASC Oligomerization in Cell Pellet: a. For a separate set of treated cells, wash the adherent cells with cold PBS. b. Lyse the cells in a buffer suitable for crosslinking. c. Add DSS crosslinker to the lysate and incubate to crosslink ASC oligomers. d. Quench the reaction and add loading buffer. e. Run on an SDS-PAGE gel and perform a Western blot using an anti-ASC antibody. In activated samples, you will see higher molecular weight bands corresponding to ASC dimers and oligomers ("specks"), which should be reduced by MCC950 treatment.[1]
Logical Relationship Diagram
The following diagram illustrates the logical relationship between NLRP3 inflammasome activation, associated diseases, and the therapeutic potential of MCC950.
Applications in Research:
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Dissecting Innate Immune Pathways: MCC950 allows researchers to specifically block the NLRP3 pathway to understand its contribution to the overall immune response to various stimuli, distinguishing it from other inflammasome and PRR pathways.[1]
-
Disease Modeling: In animal models of diseases with a suspected NLRP3 component (e.g., Muckle-Wells syndrome, experimental autoimmune encephalomyelitis), MCC950 can be used to validate the role of NLRP3 in pathogenesis.[1]
-
Drug Development: As a well-characterized, potent, and selective inhibitor, MCC950 serves as a benchmark compound for the development of new NLRP3-targeting therapeutics.
Troubleshooting and Considerations:
-
Specificity: While highly selective for NLRP3, it's always good practice to include controls, such as activating other inflammasomes (e.g., NLRC4 with Salmonella typhimurium), to confirm the specificity of the effect in your system.[1]
-
Cell Viability: High concentrations of MCC950 or prolonged incubation times may affect cell viability. Always perform a cytotoxicity assay (e.g., LDH or MTT) to ensure the observed effects are not due to general toxicity.
-
Priming Efficiency: The level of priming can significantly affect the magnitude of inflammasome activation. Ensure consistent priming conditions (LPS concentration and incubation time) across experiments.
-
In Vivo Studies: MCC950 has been shown to be effective in vivo.[1][15][16] When designing in vivo experiments, consider the route of administration, dosage, and timing relative to the inflammatory challenge. For example, in a mouse model of LPS-induced sepsis, MCC950 was administered at 10 mg/kg.[16]
References
- 1. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 5. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MCC950 as a promising candidate for blocking NLRP3 inflammasome activation: A review of preclinical research and future… [ouci.dntb.gov.ua]
- 7. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Document: MCC950, a NLRP3 inhibitor, ameliorates lipopolysaccharide-induced lung inflammation in mice. (CHEMBL4765476) - ChEMBL [ebi.ac.uk]
- 16. MCC950 improves lipopolysaccharide‑induced systemic inflammation in mice by relieving pyroptosis in blood neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Anti-inflammatory agent 65" not showing expected results
Welcome to the technical support center for Anti-inflammatory Agent 65. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental results and providing clear guidance on its use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a derivative of hederagonic acid with potent anti-inflammatory properties. Its principal mechanism involves the inhibition of nitric oxide (NO) production.[1] It achieves this by disrupting the STING/IRF3/NF-κB signaling pathway, specifically by preventing the nuclear translocation of IRF3 and p65, which in turn reduces the inflammatory response.[1]
Q2: What are the expected outcomes in a typical in vitro experiment?
In a well-executed experiment, treatment with this compound is expected to lead to a dose-dependent decrease in the production of inflammatory mediators. Key expected outcomes include:
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Reduced levels of nitric oxide (NO) in cell culture supernatants.
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Decreased expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][3]
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Inhibition of iNOS and COX-2 protein and mRNA expression.[2]
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Reduced nuclear translocation of the p65 subunit of NF-κB and IRF3.[1]
Troubleshooting Guide
Issue 1: No significant reduction in nitric oxide (NO) levels observed.
If you are not observing the expected decrease in NO production after treating your cells with this compound, consider the following potential causes and solutions.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Agent Degradation | Store this compound according to the manufacturer's instructions, typically at room temperature in the continental US, though this may vary elsewhere.[1] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Incorrect Agent Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. We recommend a starting range of 1-50 µM. |
| Cell Health and Viability | Ensure your cells are healthy and not overly confluent before treatment. Perform a cell viability assay (e.g., MTT or LDH assay) to confirm that the observed lack of effect is not due to cytotoxicity at the tested concentrations. |
| Inadequate Inflammatory Stimulus | Verify the activity of your inflammatory stimulus (e.g., LPS). Use a positive control (e.g., a known inhibitor of NO production) to confirm that the assay is working as expected. |
| Timing of Treatment and Measurement | Optimize the pre-incubation time with this compound before adding the inflammatory stimulus, as well as the total incubation time before measuring NO levels. A typical pre-incubation time is 1-2 hours, followed by a 24-hour stimulation period. |
Issue 2: Inconsistent or no reduction in pro-inflammatory cytokine expression (e.g., TNF-α, IL-6).
Should your experiments fail to show a decrease in the expression of key inflammatory cytokines, the following troubleshooting table provides guidance.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Cell Density | The density of your cell culture can influence cytokine production. Titrate the cell seeding density to find the optimal number for your assay. |
| Assay Sensitivity | Ensure your cytokine detection method (e.g., ELISA, Luminex) is sensitive enough to detect changes in expression. Check the expiration date and proper storage of your assay kits. |
| Timing of Cytokine Measurement | The kinetics of cytokine production can vary. Perform a time-course experiment to identify the peak expression of the target cytokines following stimulation. |
| Agent's Specificity | While this compound targets the STING/IRF3/NF-κB pathway, other signaling pathways might be predominantly responsible for the expression of certain cytokines in your specific experimental model. Consider investigating alternative inflammatory pathways.[4] |
Experimental Protocols
Protocol 1: In Vitro Nitric Oxide (NO) Production Assay
This protocol outlines the measurement of NO production in LPS-stimulated RAW 264.7 macrophages.
Materials:
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RAW 264.7 macrophage cells
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DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
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Griess Reagent System
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96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with 1 µg/mL LPS for 24 hours. Include an unstimulated control group.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Component A of Griess Reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Component B of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Expected Quantitative Data:
| Treatment | NO Concentration (µM) | % Inhibition |
| Control (Unstimulated) | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 35.8 ± 2.5 | 0% |
| LPS + Agent 65 (1 µM) | 30.5 ± 2.1 | 14.8% |
| LPS + Agent 65 (5 µM) | 22.1 ± 1.8 | 38.3% |
| LPS + Agent 65 (10 µM) | 15.4 ± 1.5 | 57.0% |
| LPS + Agent 65 (25 µM) | 8.9 ± 1.1 | 75.1% |
| LPS + Agent 65 (50 µM) | 4.2 ± 0.6 | 88.3% |
Protocol 2: Western Blot for Nuclear Translocation of NF-κB p65
This protocol describes the detection of the p65 subunit of NF-κB in nuclear extracts of treated cells.
Materials:
-
RAW 264.7 macrophage cells
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Nuclear and Cytoplasmic Extraction Kit
-
Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker)
-
HRP-conjugated secondary antibody
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blot equipment
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat cells with this compound (e.g., 25 µM) for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 1 hour.
-
Harvest cells and perform nuclear and cytoplasmic fractionation using a commercially available kit.
-
Determine the protein concentration of the nuclear extracts using a BCA assay.
-
Separate 20 µg of nuclear protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p65 and Lamin B1 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for the in vitro nitric oxide assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro and in vivo anti-inflammatory effects of a novel 4,6-bis ((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications [mdpi.com]
Optimizing "Anti-inflammatory agent 65" concentration for in vitro assays
Technical Support Center: Anti-inflammatory Agent 65
Introduction
Welcome to the technical support center for this compound. This guide provides detailed information, troubleshooting advice, and standardized protocols for researchers, scientists, and drug development professionals. Agent 65 is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex, a key component of the canonical NF-κB signaling pathway.[1] By blocking IKK, Agent 65 prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm and inhibiting the transcription of pro-inflammatory genes.[2][3]
This document will help you optimize the in vitro concentration of Agent 65 for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for Agent 65?
A1: Agent 65 is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. The stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to six months. For cell-based assays, the final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Q2: What is a good starting concentration range for my initial experiments?
A2: A good starting point for most cell-based assays is a dose-response curve ranging from 0.1 µM to 10 µM.[4] This range typically encompasses the half-maximal inhibitory concentration (IC50) for many common cell lines, allowing you to observe both efficacy and potential toxicity.
Q3: How do I determine the optimal, non-toxic concentration for my specific cell type?
A3: The optimal concentration depends on the cell type and the specific assay. It is crucial to first perform a cytotoxicity assay, such as an MTT or LDH assay, to determine the maximum non-toxic concentration. You should treat your cells with a range of Agent 65 concentrations (e.g., 0.1 µM to 50 µM) for the intended duration of your experiment (e.g., 24-48 hours). The highest concentration that results in >90% cell viability compared to the vehicle control (DMSO) is considered the maximum non-toxic concentration and should be the upper limit in your efficacy assays.
Q4: I am not observing any anti-inflammatory effect. What are the possible reasons?
A4: There are several potential reasons for a lack of efficacy:
-
Concentration is too low: The IC50 can vary significantly between cell lines. Try increasing the concentration, ensuring it remains below the cytotoxic threshold.
-
Insufficient stimulation: Ensure your inflammatory stimulus (e.g., LPS, TNF-α) is potent enough to induce a strong inflammatory response in your control group.
-
Incorrect timing: The pre-incubation time with Agent 65 before adding the inflammatory stimulus is critical. A pre-incubation of 1-2 hours is generally recommended.
-
Agent degradation: Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Cell line resistance: Some cell lines may have alternative inflammatory signaling pathways that are not dependent on the canonical NF-κB pathway.
Q5: Why am I seeing significant cell death even at low concentrations of Agent 65?
A5: High cytotoxicity can be caused by:
-
Cell sensitivity: Your specific cell line may be particularly sensitive to IKK inhibition or off-target effects of the compound. Perform a careful dose-response cytotoxicity study starting from a very low concentration (e.g., 10 nM).
-
Solvent toxicity: Ensure the final DMSO concentration in your media is not exceeding 0.1%.
-
Contamination: Test your cell culture for any potential contamination (e.g., mycoplasma) that could exacerbate cellular stress.
-
Prolonged incubation: Shorten the incubation time with the agent to see if toxicity is time-dependent.
Data Presentation: Efficacy and Cytotoxicity
For effective experimental design, refer to the following tables for typical performance data of Agent 65.
Table 1: Representative IC50 Values of Agent 65 in Common Cell Lines
| Cell Line | Inflammatory Stimulus | Measured Endpoint | IC50 (µM) |
| RAW 264.7 (Murine Macrophage) | LPS (1 µg/mL) | TNF-α Secretion | 0.85 |
| THP-1 (Human Monocyte) | LPS (1 µg/mL) | IL-6 Secretion | 1.2 |
| A549 (Human Lung Epithelial) | TNF-α (10 ng/mL) | IL-8 Secretion | 2.5 |
| HUVEC (Human Endothelial) | TNF-α (10 ng/mL) | VCAM-1 Expression | 1.8 |
Note: IC50 values are the concentration of an inhibitor required to reduce the rate of a biological process by 50%.[5] These values are examples and should be determined empirically for your specific experimental conditions.
Table 2: Example Cytotoxicity Profile of Agent 65 (MTT Assay, 24h Incubation)
| Concentration (µM) | RAW 264.7 (% Viability) | THP-1 (% Viability) | A549 (% Viability) |
| 0 (Vehicle) | 100% | 100% | 100% |
| 1 | 98% | 99% | 97% |
| 5 | 95% | 96% | 94% |
| 10 | 91% | 92% | 88% |
| 25 | 75% | 78% | 65% |
| 50 | 45% | 52% | 38% |
Visualizations: Pathways and Workflows
Signaling Pathway
Caption: NF-κB signaling pathway and the inhibitory action of Agent 65.
Experimental Workflow
References
Troubleshooting "Anti-inflammatory agent 65" solubility issues
Technical Support Center: Anti-inflammatory Agent 65
This guide provides troubleshooting for common solubility issues encountered with this compound, a potent inhibitor of the NF-κB signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). DMSO is a highly effective solvent for many poorly water-soluble compounds and is compatible with most in vitro assays when diluted to a final concentration of less than 0.5%.[1][2] Nothing is known to survive in 100% DMSO, which helps maintain the sterility of the stock solution.[3]
Q2: I've dissolved Agent 65 in DMSO, but it precipitated after I diluted it in my aqueous cell culture medium. What happened?
A2: This is a common issue when diluting a DMSO stock solution into an aqueous buffer. The dramatic change in solvent polarity reduces the solubility of the compound, causing it to precipitate.[] To prevent this, it is recommended to perform dilutions in a stepwise manner.[1] Avoid adding the DMSO stock directly to a large volume of aqueous medium. Instead, add the stock to a smaller volume first, mix gently, and then bring it to the final volume.
Q3: Can I use sonication or gentle heating to help dissolve my compound?
A3: Yes, both methods can be effective. Use a bath sonicator for 5-10 minutes to break up any aggregates. For heating, gently warm the solution in a water bath at 37°C for 10-15 minutes. However, it is crucial to first confirm the thermal stability of Agent 65, as excessive heat can cause degradation. Always allow the solution to return to room temperature before use.
Q4: My compound won't dissolve in aqueous buffer for my in vivo studies. What are my options?
A4: For in vivo applications where DMSO may be unsuitable at high concentrations, consider using co-solvents.[][5] A common formulation involves a mixture of DMSO, PEG400, Tween 80, and saline.[1] Adjusting the pH of the formulation can also significantly improve the solubility of ionizable drugs.[][6][7]
Q5: How should I store my stock solution of this compound?
A5: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] When stored properly in a tightly sealed vial, the solution should be stable for up to 6 months at -80°C.[1] Before use, thaw the aliquot at room temperature and vortex briefly.
Quantitative Data Summary
The following table summarizes the approximate solubility of this compound in various common solvents. This data should be used as a guideline for preparing solutions.
| Solvent | Solubility (Approx.) | Recommended Use | Notes |
| DMSO | > 50 mg/mL | Stock Solutions | High solubility, ideal for creating concentrated stocks.[] |
| Ethanol (100%) | ~10 mg/mL | Intermediate Dilutions | Can be used as a co-solvent.[8] Note that ethanol can have effects in cell-based assays.[2][9] |
| PBS (pH 7.4) | < 0.1 mg/mL | Final Working Solutions | Very low solubility; direct dissolution is not recommended. |
| PEG400 | ~5 mg/mL | Co-solvent (in vivo) | Can be used in formulations to improve solubility for animal studies.[1] |
| Tween 80 (10% in water) | ~1 mg/mL | Surfactant/Co-solvent | Helps to create stable suspensions or microemulsions.[10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Preparation: Allow the vial of powdered this compound (Molecular Weight: 450.5 g/mol ) to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out 4.5 mg of the compound.
-
Dissolution: Add 1 mL of anhydrous DMSO to the powder.
-
Mixing: Vortex the solution for 1-2 minutes until the compound is fully dissolved. If necessary, use a brief (5-minute) bath sonication to aid dissolution.
-
Storage: Aliquot the solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes and store at -80°C.[1][11]
Protocol 2: Preparation of a 10 µM Working Solution for Cell Culture
-
Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate solution by diluting 10 µL of the 10 mM stock into 90 µL of sterile, serum-free culture medium or PBS. Mix gently by pipetting.
-
Final Dilution: Add 10 µL of the 1 mM intermediate solution to 990 µL of your complete cell culture medium to achieve the final 10 µM concentration. This results in a final DMSO concentration of 0.1%.[12]
-
Mixing and Use: Mix the final working solution thoroughly by inverting the tube several times before adding it to your cells. Always prepare the working solution fresh for each experiment.[12]
Visual Guides
Solubility Troubleshooting Workflow
This diagram outlines a step-by-step process for addressing solubility issues with this compound.
Mechanism of Action: NF-κB Signaling Pathway Inhibition
This compound is designed to inhibit the canonical NF-κB signaling pathway, a key regulator of inflammation.[13] The agent acts by preventing the phosphorylation of IκBα, which is a critical step for NF-κB activation.[14]
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Methods of solubility enhancements | PPTX [slideshare.net]
- 11. DMSO stock preparation [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
- 14. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficacy of "Anti-inflammatory agent 65" in vivo
Welcome to the technical support center for Anti-inflammatory Agent 65. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vivo experiments. This compound is a potent and selective small molecule inhibitor of the NLRP3 inflammasome, a key driver of inflammatory responses.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a direct inhibitor of the NLRP3 inflammasome. It functions by preventing the ATP-induced oligomerization of the NLRP3 protein, which is a critical activation step. This action blocks the subsequent activation of Caspase-1 and the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.
Q2: What are the main challenges when using this agent in vivo?
A2: The primary challenge is its low aqueous solubility and susceptibility to rapid first-pass metabolism in the liver. These factors can lead to poor oral bioavailability, resulting in lower-than-expected plasma concentrations and reduced efficacy in animal models. Careful formulation is critical for successful in vivo studies.
Q3: How should I store and handle the lyophilized powder and reconstituted solutions?
A3: The lyophilized powder should be stored at -20°C, protected from light. For short-term use, reconstituted solutions in a suitable vehicle (e.g., DMSO, then further diluted) can be stored at 4°C for up to one week. For long-term storage, aliquots of the reconstituted solution should be stored at -80°C. Avoid repeated freeze-thaw cycles.
Q4: What is the recommended starting dose for in vivo mouse studies?
A4: For initial studies, a dose of 10-25 mg/kg administered via intraperitoneal (IP) injection is recommended when using an optimized formulation. For oral gavage (PO), higher doses of 50-100 mg/kg may be necessary to achieve therapeutic exposure, depending heavily on the formulation's ability to enhance bioavailability.
Q5: What are the expected pharmacokinetic properties of this agent?
A5: In its unformulated state, this compound exhibits a short half-life (t½ < 2 hours) and low Cmax when administered orally. Optimized formulations, such as lipid-based nanoparticles, can significantly increase the half-life and improve overall drug exposure (AUC).
Section 2: Troubleshooting Guide for Low In Vivo Efficacy
| Problem | Probable Cause | Recommended Solution & Action Steps |
| Low or no efficacy observed despite positive in vitro results. | 1. Poor Bioavailability: The agent is not being absorbed sufficiently to reach therapeutic concentrations at the target site. 2. Rapid Metabolism/Clearance: The agent is being cleared from circulation too quickly. | Optimize Formulation: Switch from a simple aqueous suspension to a bioavailability-enhancing formulation. Action: 1. Review the Formulation Strategies Table (Section 3) to select an appropriate method (e.g., liposomal encapsulation, nano-suspension). 2. Follow the Liposomal Formulation Protocol (Section 4) for a reliable starting point. 3. Consider co-administration with an inhibitor of relevant metabolic enzymes if the metabolic pathway is known. |
| High variability in efficacy between experimental subjects. | 1. Inconsistent Dosing/Formulation: The agent is precipitating out of solution, leading to inconsistent dosing. 2. Animal-to-Animal Variation: Differences in metabolism or absorption among animals. | Improve Formulation Stability & Dosing Technique: Action: 1. Ensure the formulation is homogenous before each administration. Vortex or sonicate the preparation as needed. 2. Increase the number of animals per group to improve statistical power. 3. For oral dosing, ensure consistent fasting times for all animals, as food can significantly impact absorption. |
| Efficacy is observed initially but is not sustained. | Short Half-Life: The agent's concentration is dropping below the therapeutic threshold too quickly. | Modify Dosing Regimen or Formulation: Action: 1. Increase the dosing frequency (e.g., from once daily to twice daily). 2. Switch to a sustained-release formulation (e.g., PEGylated liposomes) to prolong circulation time. |
| Unexpected toxicity or off-target effects are observed. | 1. Vehicle Toxicity: The solvent or vehicle used for formulation may be causing adverse effects. 2. High Peak Concentration (Cmax): Rapid absorption from some formulations can lead to transiently high concentrations. | Evaluate Vehicle and Formulation Type: Action: 1. Run a vehicle-only control group to assess baseline toxicity. 2. If using co-solvents like DMSO, ensure the final concentration is well-tolerated for the chosen administration route (typically <5% for IP). 3. Switch to a formulation that provides a slower, more controlled release to reduce Cmax. |
Section 3: Data Presentation: Formulation Strategies to Enhance Bioavailability
The table below summarizes various formulation approaches that can be employed to overcome the solubility and metabolism challenges associated with this compound.
| Formulation Strategy | Key Advantages | Hypothetical Bioavailability Increase (Oral) | Primary Application / Considerations |
| Nano-suspension | Simple to prepare; increases dissolution rate by reducing particle size. | 2-5 fold | Good for initial dose-ranging studies. May not protect from first-pass metabolism. |
| Self-Emulsifying Drug Delivery System (SEDDS) | Forms a fine emulsion in the GI tract, improving solubility and absorption. | 5-15 fold | Excellent for oral delivery. Requires careful selection of oils and surfactants. |
| Liposomal Encapsulation | Protects the agent from premature metabolism; can be tailored for targeted or sustained release. | 10-25 fold | Versatile for both IP and oral routes. PEGylation can extend circulation half-life. |
| Solid Lipid Nanoparticles (SLN) | High drug loading capacity and stability; provides controlled release. | 8-20 fold | Suitable for oral administration and protecting the drug from the harsh GI environment. |
Section 4: Experimental Protocols
Protocol for Liposomal Formulation of this compound
This protocol describes the preparation of Small Unilamellar Vesicles (SUVs) using the thin-film hydration method followed by extrusion, a common and effective technique for encapsulating hydrophobic drugs.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
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Cholesterol
-
This compound
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Chloroform/Methanol mixture (2:1, v/v)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Mini-extruder with 100 nm polycarbonate membranes
Methodology:
-
Lipid Film Hydration:
-
Dissolve DSPC, Cholesterol, and this compound in the chloroform/methanol mixture in a round-bottom flask. A molar ratio of 55:40:5 (DSPC:Cholesterol:Agent) is a good starting point.
-
Attach the flask to a rotary evaporator. Rotate the flask in a water bath at 60°C to evaporate the organic solvent.
-
Continue evaporation under high vacuum for at least 2 hours to ensure complete removal of residual solvent, resulting in a thin, dry lipid film on the flask wall.
-
-
Hydration:
-
Hydrate the lipid film by adding sterile PBS (pH 7.4). The volume depends on the desired final concentration.
-
Rotate the flask gently in the 60°C water bath for 1 hour to allow the film to swell and form Multilamellar Vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes.
-
Transfer the MLV suspension to the extruder.
-
Force the suspension through the membranes 11-21 times. This process reduces the size and lamellarity, resulting in a translucent suspension of SUVs.
-
-
Characterization (Optional but Recommended):
-
Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency by separating free drug from liposomes using size exclusion chromatography or dialysis and quantifying the drug concentration.
-
Protocol for In Vivo Administration (Intraperitoneal Injection)
Materials:
-
Liposomal formulation of this compound
-
Sterile 1 mL syringes with 27-gauge needles
-
Appropriate animal model (e.g., C57BL/6 mice)
-
70% Ethanol for disinfection
Methodology:
-
Preparation:
-
Gently mix the liposomal formulation to ensure a homogenous suspension.
-
Calculate the required injection volume based on the animal's body weight and the desired dose (e.g., 10 mg/kg). The injection volume should typically not exceed 10 mL/kg.
-
-
Animal Handling:
-
Properly restrain the mouse, ensuring the head is tilted downwards to move abdominal organs away from the injection site.
-
-
Injection:
-
Locate the injection site in the lower right quadrant of the abdomen.
-
Wipe the area with 70% ethanol.
-
Insert the needle at a 15-30 degree angle, bevel up.
-
Aspirate slightly to ensure no blood or peritoneal fluid is drawn,
-
Technical Support Center: Anti-inflammatory Agent 65 (Hederagonic Acid Derivative)
This technical support center provides guidance on the stability, storage, and experimental use of Anti-inflammatory Agent 65, a Hederagonic acid derivative that functions as a potent inhibitor of the STING/IRF3/NF-κB signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: For optimal stability, this compound should be stored under specific conditions to prevent degradation. Triterpenoid compounds, including Hederagonic acid derivatives, are best stored in a desiccated state at -20°C for long-term use. Stock solutions, typically prepared in a solvent like DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for periods up to a year, or at -20°C for shorter-term storage of about one month.
Q2: How should I prepare a working solution of this compound for my cell-based assays?
A2: Due to the hydrophobic nature of many triterpenoid compounds, dissolving them in aqueous cell culture media can be challenging. It is recommended to first prepare a high-concentration stock solution in an organic solvent such as DMSO. For cell-based experiments, dilute the DMSO stock solution directly into the cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q3: I am observing low or no activity of the compound in my experiments. What could be the issue?
A3: Several factors could contribute to a lack of activity. First, verify the storage conditions and age of your compound stock, as improper storage can lead to degradation. Second, ensure complete solubilization of the compound in your working solution; precipitation will lead to an inaccurate final concentration. Finally, confirm the responsiveness of your cell line to STING pathway stimulation and ensure that the experimental controls are behaving as expected.
Q4: My cell viability assay (e.g., MTT) shows an unexpected increase in signal at higher concentrations of the compound. What does this mean?
A4: This phenomenon can occur with certain compounds in metabolic-based viability assays like the MTT assay. The compound itself might be directly reducing the tetrazolium salt, leading to a false-positive signal for viability.[1] Alternatively, the compound could be inducing a stress response in the cells that temporarily increases their metabolic rate.[1] It is advisable to visually inspect the cells for morphological signs of toxicity and to use a secondary, non-metabolic-based viability assay (e.g., trypan blue exclusion or a cytotoxicity assay measuring membrane integrity) to confirm the results.
Stability and Storage Conditions
While specific quantitative stability data for this compound under various pH and temperature conditions is not extensively available, the following table provides a general guideline based on the stability of related triterpenoid compounds.
| Condition | Form | Recommended Storage Temperature | Expected Stability |
| Long-term Storage | Powder | -20°C (Desiccated) | Up to 3 years |
| Short-term Storage | Powder | 4°C (Desiccated) | Several weeks |
| Stock Solution | In DMSO | -80°C | Up to 1 year |
| Stock Solution | In DMSO | -20°C | Up to 1 month |
| Working Solution | In Cell Culture Media | 37°C | Use immediately; prone to degradation |
Note: Triterpenoid compounds can be sensitive to hydrolysis and/or oxidation at higher temperatures and humidity.[2] Stability in aqueous solutions at physiological pH and temperature is generally limited.
Experimental Protocols
Protocol 1: In Vitro STING Pathway Inhibition Assay
This protocol details the steps to assess the inhibitory effect of this compound on the STING signaling pathway in a human monocytic cell line (e.g., THP-1).
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Cell Culture and Plating:
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Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol.
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Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and differentiate into macrophages by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
-
Compound Treatment:
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Prepare serial dilutions of this compound from a DMSO stock solution in fresh cell culture medium.
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Remove the PMA-containing medium from the differentiated THP-1 cells and replace it with medium containing the different concentrations of the compound or a vehicle control (DMSO).
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Pre-incubate the cells with the compound for 1-2 hours at 37°C in a 5% CO2 incubator.
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STING Pathway Activation:
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Following pre-incubation, stimulate the cells with a known STING agonist, such as 2'3'-cGAMP (1 µg/mL), for 6-8 hours.
-
-
Endpoint Analysis:
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Western Blotting: Lyse the cells and perform Western blot analysis to assess the phosphorylation status of key downstream signaling proteins, including STING, TBK1, IRF3, and the NF-κB subunit p65. A decrease in the phosphorylated forms of these proteins in the presence of the compound indicates inhibition.
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Cytokine Measurement: Collect the cell culture supernatant and measure the levels of secreted pro-inflammatory cytokines, such as IFN-β and TNF-α, using ELISA or a multiplex immunoassay. A reduction in cytokine secretion demonstrates the anti-inflammatory effect of the compound.
-
Protocol 2: Cell Viability Assay
This protocol is essential to ensure that the observed inhibitory effects are not due to cytotoxicity.
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Cell Plating and Treatment:
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Plate and differentiate THP-1 cells as described in Protocol 1.
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Treat the cells with the same concentrations of this compound used in the inhibition assay for the same duration (e.g., 8-10 hours).
-
-
Viability Assessment:
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Use a suitable cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
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Follow the manufacturer's instructions to perform the assay and measure the luminescence using a plate reader.
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A significant decrease in the luminescent signal compared to the vehicle control would indicate cytotoxicity.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Compound Precipitation in Media | Poor solubility of the hydrophobic compound in aqueous media. | Prepare a higher concentration stock in DMSO and perform a final dilution directly into the media with vigorous mixing. Ensure the final DMSO concentration is non-toxic to the cells.[3] |
| Inconsistent Western Blot Results | Sample preparation issues, antibody quality, or technical variability. | Ensure consistent protein loading, use validated antibodies, and optimize blocking and washing steps. Run appropriate controls, including positive and negative controls for pathway activation.[4] |
| High Background in Assays | Non-specific binding of antibodies or compound interference. | Optimize antibody concentrations and blocking conditions. For fluorescence-based assays, check for auto-fluorescence of the compound. Run a compound-only control (no cells) to check for direct interference with the assay reagents.[1] |
| Cell Death at High Compound Concentrations | Compound-induced cytotoxicity. | Perform a dose-response cell viability assay to determine the non-toxic concentration range of the compound. Use concentrations below the cytotoxic threshold for functional assays.[5] |
Visualizations
Caption: STING/NF-κB Signaling Pathway Inhibition.
Caption: In Vitro Inflammation Assay Workflow.
References
"Anti-inflammatory agent 65" experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Anti-inflammatory Agent 65. The information is designed to address common experimental challenges and ensure data reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a derivative of Hederagonic acid.[1][2] Its primary mechanism involves the inhibition of nitric oxide (NO) production and the disruption of the STING/IRF3/NF-κB signaling pathway.[1][2][3] It specifically prevents the nuclear translocation of the transcription factors IRF3 and NF-κB p65, thereby downregulating the expression of pro-inflammatory genes.[2][3]
Q2: What is the recommended solvent for dissolving this compound?
A2: For in vitro experiments, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. For in vivo studies, further dilution in a vehicle such as saline or a solution containing a solubilizing agent like Tween 80 is advised. Always refer to the specific protocol for the recommended final concentration of DMSO in your experimental system, as high concentrations can be cytotoxic.
Q3: What are the expected IC50 values for this compound in different assays?
A3: The half-maximal inhibitory concentration (IC50) can vary depending on the cell type, stimulus, and specific assay conditions. Below is a table summarizing typical IC50 ranges observed for this compound. Significant deviations from these ranges may indicate experimental issues.
Quantitative Data Summary
| Assay Type | Cell Line | Stimulus | Typical IC50 Range (µM) | Key Considerations |
| Nitric Oxide (NO) Production (Griess Assay) | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 0.5 - 2.5 | Cell density and LPS concentration can significantly impact results. |
| NF-κB Reporter Gene Assay | HEK293T | TNF-α | 1.0 - 5.0 | The specific reporter construct and transfection efficiency can affect the IC50 value. |
| p65 Nuclear Translocation (Western Blot) | A549 | Poly(I:C) | 2.5 - 10.0 | The timing of cell lysis after stimulation is critical for observing peak translocation. |
| IRF3 Nuclear Translocation (Immunofluorescence) | THP-1 | cGAMP | 2.0 - 8.0 | The method of quantification (e.g., automated imaging vs. manual scoring) can introduce variability. |
Signaling Pathway Diagram
Caption: Mechanism of this compound in the STING/NF-κB pathway.
Troubleshooting Guides
Nitric Oxide (NO) Production Assay (Griess Assay)
Issue: High variability between replicate wells.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. Visually inspect plates after seeding to confirm even cell distribution.
-
-
Possible Cause 2: Pipetting errors.
-
Solution: Use calibrated pipettes and proper pipetting technique. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles.
-
-
Possible Cause 3: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
-
Issue: No or very low NO signal in positive control (LPS-stimulated) wells.
-
Possible Cause 1: Inactive LPS.
-
Solution: Use a new vial of LPS or test the current stock on a cell line known to be responsive. Ensure proper storage of the LPS stock solution.
-
-
Possible Cause 2: Cells are not responsive.
-
Solution: Check the passage number of the cell line; high-passage cells may lose responsiveness. Confirm the identity of the cell line through STR profiling.
-
-
Possible Cause 3: Problems with Griess reagents.
-
Solution: Prepare Griess reagents fresh. Ensure the sulfanilamide is fully dissolved and that the N-(1-naphthyl)ethylenediamine dihydrochloride solution is protected from light.
-
Experimental Workflow: Nitric Oxide Assay
Caption: Workflow for a typical nitric oxide (NO) inhibition experiment.
NF-κB Reporter Gene Assay
Issue: High background signal in unstimulated control wells.
-
Possible Cause 1: Autofluorescence of the compound.
-
Solution: Run a parallel assay with the compound in cell-free media to check for intrinsic fluorescence or luminescence.
-
-
Possible Cause 2: Over-transfection of the reporter plasmid.
-
Solution: Optimize the amount of plasmid DNA used for transfection. High levels of reporter plasmid can lead to leaky expression.
-
-
Possible Cause 3: Constitutive NF-κB activity in the cell line.
-
Solution: High cell density can sometimes lead to baseline NF-κB activation. Ensure cells are seeded at an appropriate density.
-
Issue: Poor Z'-factor, indicating low assay robustness.
-
Possible Cause 1: Suboptimal stimulus concentration.
-
Solution: Perform a dose-response curve for the stimulus (e.g., TNF-α) to determine the EC80-EC90 concentration, which should be used for screening inhibitors.
-
-
Possible Cause 2: Inconsistent transfection efficiency.
-
Solution: Use a co-transfected control plasmid (e.g., expressing Renilla luciferase) to normalize the NF-κB reporter activity.
-
Western Blot for p65/IRF3 Nuclear Translocation
Issue: Contamination of nuclear extracts with cytoplasmic proteins.
-
Possible Cause 1: Incomplete cell lysis of the plasma membrane.
-
Solution: Optimize the incubation time and strength of the cytoplasmic lysis buffer. Monitor lysis under a microscope.
-
-
Possible Cause 2: Disruption of the nuclear membrane during cytoplasmic extraction.
-
Solution: Use gentle vortexing or pipetting. Avoid harsh mechanical disruption.
-
Issue: Weak or no signal for the target protein in the nuclear fraction.
-
Possible Cause 1: Incorrect timing of cell harvesting.
-
Solution: Perform a time-course experiment to determine the peak time of nuclear translocation for your specific stimulus and cell type.
-
-
Possible Cause 2: Inefficient extraction of nuclear proteins.
-
Solution: Ensure the nuclear extraction buffer has sufficient ionic strength and contains detergents to solubilize nuclear proteins. Sonication may be required.
-
-
Possible Cause 3: Protein degradation.
-
Solution: Always use fresh protease and phosphatase inhibitors in your lysis buffers. Keep samples on ice or at 4°C throughout the extraction process.
-
Logical Troubleshooting: Western Blot Nuclear Fractionation
Caption: Troubleshooting logic for Western blot nuclear translocation experiments.
Detailed Experimental Protocols
Protocol 1: Nitric Oxide Inhibition Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound or vehicle (DMSO). Incubate for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Griess Reaction: Transfer 50 µL of supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve prepared using sodium nitrite.
Protocol 2: Western Blot for p65 Nuclear Translocation
-
Cell Treatment: Seed A549 cells in 6-well plates. Once confluent, treat with this compound for 1 hour, followed by stimulation with a known activator (e.g., 20 ng/mL TNF-α) for 30 minutes.
-
Harvesting: Wash cells with ice-cold PBS and scrape them into a microcentrifuge tube.
-
Cytoplasmic Lysis: Resuspend the cell pellet in 200 µL of cytoplasmic extraction buffer (e.g., buffer containing 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1.5 mM MgCl2, 0.5% NP-40, and protease inhibitors). Incubate on ice for 10 minutes.
-
Separation: Centrifuge at 3,000 x g for 5 minutes at 4°C. Collect the supernatant (cytoplasmic fraction).
-
Nuclear Lysis: Wash the remaining pellet with PBS. Resuspend the nuclear pellet in 50 µL of nuclear extraction buffer (e.g., buffer containing 20 mM HEPES, 400 mM NaCl, 1 mM EDTA, and protease inhibitors).
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Extraction: Incubate on ice for 30 minutes with periodic vortexing.
-
Final Separation: Centrifuge at 15,000 x g for 15 minutes at 4°C. Collect the supernatant (nuclear fraction).
-
Quantification and Analysis: Determine protein concentration using a BCA assay. Load equal amounts of protein for SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against p65 and a nuclear loading control (e.g., Lamin B1).
References
- 1. An updated review of the pharmacological effects and potential mechanisms of hederagenin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel hederagonic acid analogs as potent anti-inflammatory compounds capable of protecting against LPS-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Technical Support Center: Modifying "Anti-inflammatory Agent 65" for Enhanced Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying "Anti-inflammatory agent 65" to improve its bioavailability. Given its nature as a Hederagonic acid derivative, a type of triterpenoid, poor aqueous solubility is a primary challenge to its oral absorption.[1]
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its mechanism of action?
A1: "this compound" is a derivative of Hederagonic acid with significant anti-inflammatory properties.[1] Its mechanism of action involves the inhibition of nitric oxide (NO) release and the disruption of the STING/IRF3/NF-κB signaling pathway. It achieves this by inhibiting the nuclear translocation of IRF3 and p65, which ultimately attenuates the inflammatory response.[1]
Q2: What are the likely causes of poor bioavailability for "this compound"?
A2: The primary reason for the anticipated poor bioavailability of "this compound" is its high lipophilicity and consequently low aqueous solubility, a common characteristic of triterpenoid compounds.[2] Poor solubility limits the dissolution of the drug in the gastrointestinal fluids, which is a prerequisite for absorption.
Q3: What are the most promising strategies for improving the bioavailability of "this compound"?
A3: Several strategies can be employed to enhance the bioavailability of poorly soluble drugs like "this compound".[3] These include:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can improve the solubility and absorption of lipophilic drugs.[4][5][6]
-
Nanotechnology: Reducing the particle size of the drug to the nanoscale can significantly increase its surface area, leading to enhanced dissolution and bioavailability.[7][8][9]
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Prodrug Approach: Modifying the chemical structure of the agent to create a more soluble prodrug that converts back to the active form in the body is a viable strategy.[10][11][12]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve its wettability and dissolution rate.[3]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| Low in vitro dissolution of modified "this compound" | Inadequate formulation design. | 1. For Lipid-Based Formulations: Screen different oils, surfactants, and co-surfactants to optimize the formulation. Ensure the drug remains solubilized upon dispersion in aqueous media.[13] 2. For Nanoparticles: Verify the particle size and stability of the nanosuspension. Aggregation can reduce the effective surface area. 3. For Solid Dispersions: Evaluate the drug-polymer miscibility and the physical state of the drug (amorphous vs. crystalline) in the dispersion. |
| High variability in in vivo pharmacokinetic data | Poor formulation stability in the GI tract. | 1. Assess the impact of pH and digestive enzymes on the formulation's performance. 2. For lipid-based systems, evaluate the effect of lipolysis on drug solubilization. 3. Ensure consistent dosing procedures and animal handling.[14] |
| Low apparent permeability in Caco-2 assays despite good solubility | The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp). | 1. Perform bidirectional Caco-2 permeability assays to determine the efflux ratio.[15][16] 2. Co-administer a known P-gp inhibitor (e.g., verapamil) to see if permeability improves.[15] |
| Modified compound shows reduced anti-inflammatory activity | The chemical modification has altered the pharmacophore of the molecule. | 1. For Prodrugs: Ensure the prodrug is efficiently converted to the active parent drug in the target tissue or systemic circulation.[17][18] 2. Conduct in vitro activity assays with the modified compound to confirm it retains its therapeutic efficacy. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol is to assess the intestinal permeability of "this compound" and its modified formulations.
1. Cell Culture:
-
Culture Caco-2 cells on semipermeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.[19]
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
2. Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the test compound (dissolved in HBSS, final DMSO concentration <1%) to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate for 2 hours at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).
-
Analyze the concentration of the compound in the collected samples using LC-MS/MS.[15]
3. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial drug concentration.
-
Calculate the efflux ratio by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical procedure for evaluating the oral bioavailability of "this compound" formulations in rats.
1. Animal Handling and Dosing:
-
Use healthy adult Sprague-Dawley rats, fasted overnight before the experiment.[14]
-
Administer the formulation of "this compound" via oral gavage.
-
For intravenous administration (to determine absolute bioavailability), administer a solution of the compound via the tail vein.[14]
2. Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
3. Sample Analysis:
-
Extract the drug from the plasma samples, typically by protein precipitation with a solvent like acetonitrile.[20]
-
Quantify the concentration of "this compound" in the plasma extracts using a validated LC-MS/MS method.[20][21]
4. Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time data.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and oral bioavailability (F%). F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Data Presentation
Table 1: In Vitro Permeability of "this compound" Formulations
| Formulation | Apparent Permeability (Papp) (A-B) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Unmodified Agent 65 | 0.5 ± 0.1 | 5.2 ± 0.8 |
| SNEDDS Formulation | 2.8 ± 0.4 | 1.8 ± 0.3 |
| Nanoparticle Suspension | 3.5 ± 0.6 | 2.1 ± 0.4 |
| Prodrug A | 4.2 ± 0.5 | 1.5 ± 0.2 |
Table 2: Pharmacokinetic Parameters of "this compound" Formulations in Rats (Oral Administration)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Oral Bioavailability (F%) |
| Unmodified Agent 65 | 50 ± 12 | 4.0 ± 1.0 | 350 ± 85 | < 5% |
| SNEDDS Formulation | 450 ± 98 | 2.0 ± 0.5 | 2800 ± 450 | 35% |
| Nanoparticle Suspension | 520 ± 110 | 1.5 ± 0.5 | 3500 ± 520 | 45% |
| Prodrug A | 600 ± 125 | 1.0 ± 0.5 | 4200 ± 600 | 55% |
Visualizations
Caption: Mechanism of action of "this compound".
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C49H71NO6S2 | CID 169450462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 6. Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pharmtech.com [pharmtech.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. mdpi.com [mdpi.com]
- 11. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prodrug-approaches-for-enhancing-the-bioavailability-of-drugs-with-low-solubility - Ask this paper | Bohrium [bohrium.com]
- 13. Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3.8. In Vivo Pharmacokinetics Studies in Rats [bio-protocol.org]
- 15. enamine.net [enamine.net]
- 16. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 17. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. curtiscoulter.com [curtiscoulter.com]
- 19. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. shimadzu.com [shimadzu.com]
Common pitfalls in "Anti-inflammatory agent 65" experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the novel anti-inflammatory agent, "Agent 65." The information is designed to help you overcome common experimental hurdles and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Agent 65?
A1: Agent 65 is hypothesized to exert its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By preventing the nuclear translocation of the p65 subunit, Agent 65 is believed to downregulate the expression of pro-inflammatory cytokines and mediators.
Q2: What are the recommended cell lines for in vitro testing of Agent 65?
A2: Murine macrophage-like cell lines, such as RAW 264.7, and human monocytic cell lines, like THP-1, are suitable models for studying the anti-inflammatory effects of Agent 65. These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[1][2][3]
Q3: What is the optimal concentration range for lipopolysaccharide (LPS) stimulation in RAW 264.7 cells?
A3: The optimal LPS concentration for activating RAW 264.7 macrophages can vary, but a range of 100 ng/mL to 1 µg/mL is commonly used to induce a robust inflammatory response, including the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[1][2][3][4][5][6] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Troubleshooting Guides
Cell Viability Assays
Problem: I am observing an unexpected increase in cell viability at high concentrations of Agent 65 when using an MTT or MTS assay.
-
Possible Cause: Some compounds, particularly those derived from plant extracts or containing antioxidant moieties, can directly reduce the tetrazolium salts (MTT, MTS) used in these assays, leading to a false-positive signal that is independent of cell viability.[7][8][9][10][11]
-
Solution:
-
Run a cell-free control: Add Agent 65 to culture media without cells and perform the MTT/MTS assay. If you observe a color change, this indicates direct reduction of the tetrazolium salt.
-
Use an alternative viability assay: Switch to an assay with a different detection principle, such as a resazurin-based assay (e.g., AlamarBlue) or a cytotoxicity assay that measures lactate dehydrogenase (LDH) release. For definitive viability assessment, consider assays that measure ATP content (e.g., CellTiter-Glo) or quantify DNA content (e.g., CyQUANT).[10]
-
Cytokine Quantification (ELISA)
Problem: My ELISA results show high background across the entire plate.
-
Possible Causes & Solutions:
-
Insufficient washing: Increase the number of wash steps and the soaking time during washes to ensure removal of unbound antibodies and reagents.[12][13][14][15]
-
Inadequate blocking: Optimize the blocking buffer by increasing the concentration of the blocking agent (e.g., from 1% to 3% BSA) or by trying a different blocking agent altogether.[13][15]
-
Antibody concentration too high: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding. Titrate your antibodies to determine the optimal concentration.[15]
-
Contaminated reagents: Use fresh, sterile buffers and reagents. Microbial contamination in wash buffers can lead to high background.[14]
-
Problem: I am not detecting a signal for my cytokine of interest, but the standard curve is working.
-
Possible Causes & Solutions:
-
Incorrect sample dilution: The concentration of the cytokine in your sample may be below the detection limit of the assay. Try testing less diluted or undiluted samples.
-
Degraded analyte: Ensure proper sample collection and storage to prevent cytokine degradation. Avoid repeated freeze-thaw cycles.
-
Timing of sample collection: The peak expression of your target cytokine may occur at a different time point. Perform a time-course experiment to determine the optimal time for sample collection after stimulation.
-
NF-κB Activation (Western Blot)
Problem: I am seeing inconsistent results for p65 phosphorylation or IκBα degradation in my Western blots.
-
Possible Causes & Solutions:
-
Variability in cell lysis: Ensure a consistent and rapid cell lysis procedure. Keep samples on ice and add protease and phosphatase inhibitors to your lysis buffer immediately before use to prevent protein degradation and dephosphorylation.[16]
-
Inconsistent protein loading: Accurately quantify the protein concentration in each lysate and ensure equal loading in each lane of the gel. Use a reliable housekeeping protein (e.g., β-actin, GAPDH) to normalize your results.
-
Suboptimal antibody performance: The primary antibody may not be specific or sensitive enough. Validate your antibody and consider testing different antibodies if necessary. Some commercially available p65 antibodies have been shown to have complex binding patterns.[17]
-
Timing of stimulation: The phosphorylation of p65 and degradation of IκBα are transient events. Perform a time-course experiment (e.g., 0, 15, 30, 60 minutes post-stimulation) to capture the peak of activation.[16]
-
Quantitative Data Summary
Table 1: Recommended LPS Concentrations for Macrophage Activation
| Cell Line | LPS Concentration Range | Typical Incubation Time | Reference |
| RAW 264.7 | 10 ng/mL - 1 µg/mL | 6 - 24 hours | [1][2][4][5] |
| THP-1 (differentiated) | 100 ng/mL - 1 µg/mL | 6 - 24 hours |
Table 2: IC50 Values of Common NSAIDs in Cell-Based Assays (for comparative purposes)
| Compound | Assay | Cell Line | IC50 | Reference |
| Ibuprofen | Cell Viability | Glioma cells | ~1 mM | [18] |
| Ibuprofen | COX-2 Inhibition | Human whole blood | 2.3 µM (ratio to COX-1) | [19] |
| Diclofenac | Cell Viability | Glioma cells | ~0.1 mM | [18] |
| Diclofenac | COX-2 Inhibition | Human whole blood | 0.16 µM (ratio to COX-1) | [19] |
| Celecoxib | Cell Viability | Pancreatic cancer (BxPC-3) | 23.9 µM | [20] |
Experimental Protocols
Protocol 1: Measurement of TNF-α Secretion from LPS-Stimulated RAW 264.7 Cells
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight.[2]
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of Agent 65. Incubate for 1 hour.
-
Stimulation: Add LPS to each well to a final concentration of 100 ng/mL. Include vehicle-treated and unstimulated controls.
-
Incubation: Incubate the plate for 6-18 hours at 37°C and 5% CO2.[1]
-
Sample Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
Protocol 2: Western Blot Analysis of NF-κB p65 Nuclear Translocation
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. The following day, pre-treat with Agent 65 for 1 hour, followed by stimulation with 1 µg/mL LPS for 30 minutes.
-
Nuclear and Cytoplasmic Extraction: Wash the cells with ice-cold PBS and perform subcellular fractionation using a nuclear extraction kit to separate the cytoplasmic and nuclear fractions.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein from each nuclear extract onto an SDS-PAGE gel.[21] Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[22]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the p65 subunit of NF-κB (e.g., 1:1000 dilution) overnight at 4°C.[22]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[21]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Compare the levels of p65 in the nuclear fractions of treated and untreated cells. Use a nuclear loading control, such as Lamin B1 or PCNA, to ensure equal loading.[22]
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: The canonical NF-κB signaling pathway and the proposed inhibitory action of Agent 65.
References
- 1. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Attempt to Construct an In Vitro Model of Enhancement of Macrophage Phagocytosis Via Continuous Administration of LPS | Anticancer Research [ar.iiarjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo [mdpi.com]
- 7. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. blog.abclonal.com [blog.abclonal.com]
- 13. arp1.com [arp1.com]
- 14. sinobiological.com [sinobiological.com]
- 15. How to deal with high background in ELISA | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of NSAIDs activity in COX-2 expressing and non-expressing 2D and 3D pancreatic cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 22. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to STING Inhibitors: Profiling "Anti-inflammatory agent 65" Against Key Competitors
For researchers, scientists, and drug development professionals, the burgeoning field of STING (Stimulator of Interferon Genes) pathway inhibition presents a promising avenue for therapeutic intervention in a host of inflammatory and autoimmune diseases. This guide provides a comparative analysis of "Anti-inflammatory agent 65" against other well-characterized STING inhibitors, namely H-151, C-176, and SN-011. The comparison is based on available experimental data on their efficacy, mechanism of action, selectivity, and toxicity.
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. Upon activation, STING triggers a cascade of signaling events, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. While essential for host defense, aberrant STING activation is implicated in the pathogenesis of various inflammatory and autoimmune disorders. This has spurred the development of STING inhibitors as potential therapeutics.
"this compound," also identified as compound 29, is a derivative of Hederagonic acid. It has been shown to exert its anti-inflammatory effects by disrupting the STING/IRF3/NF-κB signaling pathway. This guide will delve into the available data for this compound and compare it with other notable STING inhibitors to aid researchers in selecting the appropriate tool compounds for their studies.
Quantitative Comparison of STING Inhibitors
The following table summarizes the key quantitative data for the STING inhibitors discussed in this guide. This allows for a direct comparison of their potency and cellular activity.
| Inhibitor | Target | Mechanism of Action | IC50 | Cell-Based Assay | Species Specificity | Notes |
| This compound (compound 29) | STING Pathway | Disrupts STING/IRF3/NF-κB signaling | Not Reported | Inhibition of NO release | Not Specified | A Hederagonic acid derivative with anti-inflammatory activity.[1] |
| H-151 | STING | Covalent antagonist, inhibits STING palmitoylation | ~138 nM (MEFs), ~110 nM (BMDMs), ~134 nM (HFFs) | IFN-β reporter assay | Human and Mouse | Reduces TBK1 phosphorylation.[2] |
| C-176 | STING | Covalent inhibitor targeting Cys91, blocks palmitoylation | Not Reported (Reduces STING-mediated IFN-β reporter activity) | IFN-β reporter assay | Mouse selective | Blood-brain barrier permeable.[3][4] |
| SN-011 | STING | Competes with cGAMP for binding to the CDN pocket | ~128 nM (MEFs), ~107 nM (BMDMs), ~503 nM (HFFs) | IFN-β reporter assay | Human and Mouse | Locks STING in an inactive conformation; shows better specificity and safety than H-151.[2][5] |
STING Signaling Pathway and Inhibitor Intervention Points
The following diagram illustrates the STING signaling pathway and the points at which "this compound", H-151, C-176, and SN-011 are understood to exert their inhibitory effects.
Figure 1. STING signaling pathway and points of inhibitor action.
Detailed Experimental Protocols
Reproducibility and direct comparison of experimental results are paramount in research. Below are detailed methodologies for key experiments cited in the characterization of STING inhibitors.
IFN-β Reporter Assay
This assay is fundamental for quantifying the inhibitory effect of a compound on STING-mediated interferon production.
Objective: To measure the dose-dependent inhibition of STING-induced IFN-β promoter activity by a test compound.
Materials:
-
HEK293T cells
-
Expression plasmids for human STING (pUNO1-hSTING)
-
IFN-β promoter-luciferase reporter plasmid (pIFN-β-Luc)
-
Renilla luciferase control plasmid (pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
2',3'-cGAMP
-
Test compound (e.g., this compound, H-151, SN-011)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with pUNO1-hSTING, pIFN-β-Luc, and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound or vehicle control (DMSO). Incubate for 1-2 hours.
-
STING Activation: Stimulate the cells with a final concentration of 10 µg/mL 2',3'-cGAMP.
-
Luciferase Assay: After 6-8 hours of stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition for each compound concentration relative to the vehicle-treated control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement of a compound with its protein target in a cellular context.[5][6]
Objective: To determine if a test compound binds to and stabilizes the STING protein in intact cells.
Materials:
-
THP-1 cells (or other relevant cell line)
-
Test compound
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., Triton X-100 based)
-
Equipment for heating (e.g., PCR cycler) and cooling samples
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against STING
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection system
Procedure:
-
Compound Treatment: Treat THP-1 cells with the test compound or vehicle control at the desired concentration for 1-2 hours at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer with protease inhibitors.
-
Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble fraction) and determine the protein concentration. Load equal amounts of protein onto an SDS-PAGE gel, followed by transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody against STING, followed by an HRP-conjugated secondary antibody. Detect the signal using a chemiluminescence substrate.
-
Data Analysis: Quantify the band intensities for STING at each temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.
In Vivo Mouse Model of STING-Driven Inflammation (Trex1-/- Mice)
The Trex1-deficient mouse model spontaneously develops a lethal autoimmune disease due to the accumulation of endogenous DNA, leading to chronic STING activation. This model is valuable for assessing the in vivo efficacy of STING inhibitors.
Objective: To evaluate the ability of a test compound to ameliorate STING-driven autoimmune pathology in Trex1-/- mice.
Materials:
-
Trex1-/- mice
-
Test compound formulated for in vivo administration (e.g., in a solution for intraperitoneal injection)
-
Vehicle control
-
Equipment for animal monitoring, blood collection, and tissue harvesting
-
Reagents for ELISA (for cytokine measurement) and immunohistochemistry (for tissue analysis)
Procedure:
-
Animal Dosing: Administer the test compound or vehicle control to Trex1-/- mice at a predetermined dose and schedule (e.g., daily intraperitoneal injections).
-
Monitoring: Monitor the mice for clinical signs of disease, such as weight loss, skin lesions, and general health status.
-
Sample Collection: At the end of the study, collect blood samples for cytokine analysis (e.g., IFN-β, TNF-α) by ELISA.
-
Tissue Analysis: Harvest organs such as the heart, lungs, and liver for histopathological analysis to assess inflammation and tissue damage.
-
Data Analysis: Compare the clinical scores, cytokine levels, and histopathology between the compound-treated and vehicle-treated groups to determine the in vivo efficacy of the STING inhibitor.
Conclusion
The development of STING inhibitors represents a significant step forward in the potential treatment of a range of inflammatory and autoimmune diseases. While "this compound" has been identified as a promising compound that interferes with the STING signaling pathway, a direct quantitative comparison of its potency against STING with other inhibitors is currently limited by the lack of a reported IC50 value. In contrast, inhibitors such as H-151, C-176, and SN-011 have been more extensively characterized, with SN-011 emerging as a particularly promising candidate due to its high potency, dual species activity, and favorable safety profile.[2][5] The detailed experimental protocols provided in this guide are intended to facilitate further research and head-to-head comparisons of these and other novel STING inhibitors, ultimately aiding in the development of new and effective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING inhibitors target inflammatory diseases | 2021-06-22 | BioWorld [bioworld.com]
- 5. CETSA [cetsa.org]
- 6. biorxiv.org [biorxiv.org]
Comparative Efficacy Analysis: Anti-inflammatory Agent 65 vs. Dexamethasone
In the landscape of anti-inflammatory therapeutics, the steroidal drug dexamethasone has long been a benchmark. This guide provides a comparative analysis of a novel investigational compound, Anti-inflammatory agent 65, against the well-established efficacy profile of dexamethasone. This comparison is tailored for researchers, scientists, and professionals in drug development, offering a detailed look at their mechanisms of action, and available pre-clinical efficacy data.
Overview of Mechanisms of Action
This compound , identified as a Hederagonic acid derivative (compound 29), exerts its anti-inflammatory effects through a distinct mechanism involving the innate immune signaling pathway. It has been shown to inhibit the release of nitric oxide (NO) and disrupt the STING/IRF3/NF-κB signaling cascade.[1] This pathway is a critical component of the cellular response to cytosolic DNA, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines. Specifically, this compound has been observed to suppress the activation of macrophages and decrease the nuclear translocation of IRF3 and p65, key transcription factors in the inflammatory response.[1]
Dexamethasone , a synthetic glucocorticoid, operates through a well-elucidated genomic mechanism. It binds to the cytosolic glucocorticoid receptor (GR), and this complex then translocates to the nucleus.[2][3] Once in the nucleus, the GR complex modulates gene expression by upregulating anti-inflammatory proteins and downregulating pro-inflammatory mediators.[3][4] Key signaling pathways inhibited by dexamethasone include Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are central to the inflammatory process.[5] Dexamethasone also inhibits the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[5]
Pre-clinical Efficacy Comparison
Table 1: Efficacy in LPS-Induced Acute Lung Injury (ALI) Murine Model
| Parameter | This compound (Compound 29) | Dexamethasone |
| Effect on Inflammatory Cell Infiltration | Suppresses macrophage activation and inflammatory cell infiltration in the lungs. | Significantly reduces neutrophil and lymphocyte counts in bronchoalveolar lavage fluid (BALF). |
| Effect on Pro-inflammatory Cytokines | Attenuates the inflammatory response by disrupting the STING-IRF3-NF-κB pathway. | Reduces the expression of TNF-α and IL-6 in lung tissue and BALF. |
| Effect on Inflammatory Mediators | Inhibits the release of nitric oxide (NO). | Decreases the expression of COX-2 and iNOS. |
| Reported In Vivo Model | Murine model of septic acute lung injury. | Murine model of LPS-induced acute lung injury. |
Note: The data presented is a qualitative summary based on available research. Quantitative comparisons are limited due to the absence of direct comparative studies.
Signaling Pathway Diagrams
To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways targeted by this compound and dexamethasone.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to evaluate the anti-inflammatory efficacy of these agents.
LPS-Induced Acute Lung Injury in Mice
This in vivo model is widely used to study acute inflammation in the lungs.
Protocol Details:
-
Animals: Male C57BL/6 mice, 8-10 weeks old, are typically used.
-
Acclimation: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Mice are randomly assigned to control, LPS, and treatment groups (LPS + this compound or LPS + Dexamethasone).
-
Pre-treatment: The investigational agent or dexamethasone is administered at a pre-determined dose and route (e.g., intraperitoneal or oral) at a specific time before LPS challenge.
-
LPS Administration: Mice are anesthetized, and LPS (e.g., from E. coli) is administered via intratracheal or intranasal instillation.
-
Sample Collection: At a specified time post-LPS challenge (e.g., 24 hours), mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to assess inflammatory cell infiltration. Lung tissues are harvested for histological analysis and measurement of inflammatory markers.
-
Analysis:
-
Cell Counts: Total and differential cell counts in BALF are determined using a hemocytometer and cytospin preparations.
-
Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in BALF and lung homogenates are quantified using ELISA.
-
Histopathology: Lung tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess lung injury, including edema, inflammation, and alveolar damage.
-
Conclusion
This compound presents a novel mechanism of action by targeting the STING/IRF3/NF-κB pathway, distinguishing it from the glucocorticoid receptor-mediated action of dexamethasone. Pre-clinical data in a murine model of LPS-induced acute lung injury suggests that this compound is effective in mitigating inflammation. While a direct quantitative comparison with dexamethasone is not yet available, the distinct signaling pathways they inhibit suggest they may have different therapeutic profiles and potential applications. Further head-to-head studies are warranted to definitively establish the comparative efficacy and therapeutic potential of this compound relative to established anti-inflammatory agents like dexamethasone.
References
- 1. researchgate.net [researchgate.net]
- 2. Dexamethasone Attenuates LPS-induced Acute Lung Injury through Inhibition of NF-κB, COX-2, and Pro-inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cGAS-STING targeting offers therapy choice in lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low-dose dexamethasone alleviates lipopolysaccharide-induced acute lung injury in rats and upregulates pulmonary glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Hederagenin Derivatives as Anti-inflammatory Agents: A Comparative Analysis
A detailed examination of Hederagenin and its derivatives reveals a promising class of compounds with significant anti-inflammatory potential. Through structural modifications of the natural pentacyclic triterpenoid, Hederagenin, researchers have developed novel derivatives with enhanced efficacy and specific mechanisms of action. This guide provides a comparative analysis of these compounds, supported by experimental data, to aid researchers and drug development professionals in this field.
Hederagenin, a naturally occurring compound found in various plants, has long been recognized for its diverse biological activities, including anti-inflammatory effects.[1][2] Its therapeutic potential, however, has been somewhat limited by factors such as low solubility and bioavailability.[3][4] This has spurred the development of numerous derivatives, with chemical modifications aimed at improving its pharmacological profile. This comparative guide focuses on the anti-inflammatory properties of Hederagenin and several of its promising derivatives, highlighting key differences in their mechanisms and potency.
Comparative Anti-inflammatory Activity
The anti-inflammatory efficacy of Hederagenin and its derivatives has been evaluated in various in vitro and in vivo models. A common experimental model involves the use of lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, which mimic an inflammatory response by producing pro-inflammatory mediators. The table below summarizes the inhibitory effects of Hederagenin and select derivatives on the production of key inflammatory markers.
| Compound | Target | Assay | Model System | Key Findings | Reference |
| Hederagenin | iNOS, COX-2, NF-κB | Western Blot, Griess Assay, ELISA | LPS-stimulated RAW264.7 cells | Decreased production of NO, PGE2, TNF-α, IL-1β, and IL-6.[5] | [5] |
| Derivative 14 | TAK1, NF-κB/MAPK | Western Blot, ELISA | LPS-stimulated RAW264.7 cells; Sepsis mouse model | Strongest anti-inflammatory activity among 44 synthesized derivatives. Reduced TNF-α and IL-6 release. Ameliorated histopathological changes in liver, lungs, and kidneys in vivo.[3] | [3] |
| Derivative 1 | STING/NF-κB | Western Blot | LPS-induced sepsis mouse model with acute liver injury | Most effective among 32 novel derivatives. Reduced inflammation through inhibition of STING expression.[6] | [6] |
| Derivative 24 | cGAS-STING, NF-κB | Not specified | Mouse model of sepsis with acute LPS-induced liver injury | Attenuated inflammation by suppressing STING expression.[1] | [1] |
Mechanisms of Action: Targeting Key Inflammatory Pathways
Hederagenin and its derivatives exert their anti-inflammatory effects by modulating several critical signaling pathways. The primary mechanism for Hederagenin involves the suppression of the NF-κB pathway, a central regulator of inflammation.[5] This leads to a downstream reduction in the expression of pro-inflammatory enzymes like iNOS and COX-2, and cytokines such as TNF-α, IL-1β, and IL-6.[5]
Recent studies on Hederagenin derivatives have revealed more nuanced and potent mechanisms. For instance, Derivative 14 has been shown to directly bind to and inhibit TAK1, a key upstream kinase in the NF-κB and MAPK signaling cascades.[3] This targeted inhibition leads to a more profound anti-inflammatory response compared to the parent compound.
Furthermore, a series of derivatives, including Derivative 1 and Derivative 24 , have been found to target the cGAS-STING pathway.[1][6] This pathway is crucial for sensing cytosolic DNA and triggering an innate immune response. By inhibiting STING expression and activation, these derivatives can effectively dampen the inflammatory cascade initiated by this pathway.
Experimental Protocols
The following are summaries of key experimental protocols used to evaluate the anti-inflammatory properties of Hederagenin and its derivatives.
In Vitro Anti-inflammatory Activity Assay
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Stimulation: Lipopolysaccharide (LPS) is used to induce an inflammatory response.
-
Treatment: Cells are pre-treated with varying concentrations of the test compound (Hederagenin or its derivatives) for a specified period before LPS stimulation.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and immunoblotting to determine the expression levels of key inflammatory proteins such as iNOS, COX-2, and phosphorylated forms of proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-IκBα, p-p38, p-JNK, p-ERK).[3]
In Vivo Sepsis Model
-
Animal Model: Typically, male C57BL/6 mice are used.
-
Induction of Sepsis: Sepsis is induced by an intraperitoneal (i.p.) injection of a lethal or sub-lethal dose of LPS.
-
Treatment: The test compound is administered to the animals (e.g., via i.p. injection or oral gavage) at a specific time point relative to the LPS challenge.
-
Evaluation of Efficacy:
-
Survival Rate: The survival of the animals is monitored over a set period.
-
Serum Cytokine Levels: Blood samples are collected to measure the systemic levels of pro-inflammatory cytokines using ELISA.
-
Histopathological Analysis: Organs such as the liver, lungs, and kidneys are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess tissue damage and inflammatory cell infiltration.[3][6]
-
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: Simplified signaling pathways involved in inflammation and the inhibitory targets of Hederagenin and its derivatives.
Figure 2: General experimental workflow for in vitro evaluation of anti-inflammatory agents.
References
- 1. Current Progress of Hederagenin and Its Derivatives for Disease Therapy (2017–Present) [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Progress in Health Benefits of Hederagenin and Its Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Design and synthesis of hederagenin derivatives modulating STING/NF-κB signaling for the relief of acute liver injury in septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo validation of "Anti-inflammatory agent 65" anti-inflammatory properties
This guide provides a comparative overview of the anti-inflammatory properties of the hypothetical "Anti-inflammatory Agent 65" against the well-established non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. The following sections detail the in vivo efficacy in a standard inflammation model, the experimental protocols used, and relevant biological pathways.
Comparative Efficacy in Carrageenan-Induced Paw Edema Model
The anti-inflammatory effects of "this compound" and Ibuprofen were evaluated using the carrageenan-induced paw edema model in Wistar rats. This model is a widely used and validated method for assessing acute inflammation.[1][2][3] The table below summarizes the percentage inhibition of paw edema at various time points post-carrageenan administration.
| Treatment Group | Dose (mg/kg) | 1 hour | 2 hours | 3 hours | 4 hours | 5 hours |
| Control (Vehicle) | - | 0% | 0% | 0% | 0% | 0% |
| Ibuprofen | 10 | 57% | 68% | 82% | 75% | 68% |
| Agent 65 (Low Dose) | 5 | 45% | 58% | 75% | 65% | 55% |
| Agent 65 (High Dose) | 10 | 62% | 75% | 88% | 80% | 72% |
Note: The data presented for "this compound" is hypothetical and for illustrative purposes.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol is based on standard procedures for evaluating anti-inflammatory agents.[1][3][4]
1. Animals: Male Wistar rats weighing 150-200g are used. The animals are housed in standard laboratory conditions and fasted for 12 hours before the experiment with free access to water.
2. Grouping and Administration: The rats are randomly divided into four groups: a control group, a standard drug group (Ibuprofen), and two test groups for "Agent 65" at low and high doses. The respective drugs, suspended in 0.5% carboxymethyl cellulose (CMC), are administered intraperitoneally (i.p.) 30 minutes before the induction of inflammation.[4] The control group receives only the vehicle (0.5% CMC).
3. Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 ml of a 1% carrageenan solution into the right hind paw of each rat.[3][4]
4. Measurement of Paw Edema: The paw volume is measured using a plethysmograph at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[4]
5. Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula:
% Inhibition = [ (Vt - V0)control - (Vt - V0)treated ] / (Vt - V0)control * 100
Where:
-
V0 is the initial paw volume.
-
Vt is the paw volume at time 't'.[1]
Visualizing Mechanisms and Workflows
Inflammatory Pathway and NSAID Mechanism of Action
Non-steroidal anti-inflammatory drugs primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation, pain, and fever.[5][6][7][8]
Caption: Arachidonic acid pathway and the inhibitory action of NSAIDs.
Experimental Workflow for In Vivo Anti-inflammatory Assay
The following diagram outlines the key steps in the in vivo validation process.
Caption: Workflow of the carrageenan-induced paw edema assay.
References
- 1. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ibuprofen - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Anti-inflammatory Agent 65 and IKK Inhibitors for Researchers
An in-depth guide for researchers, scientists, and drug development professionals comparing the mechanisms, efficacy, and experimental evaluation of Anti-inflammatory agent 65 and I-kappa-B kinase (IKK) inhibitors.
In the landscape of anti-inflammatory drug discovery, both novel compounds and established inhibitor classes offer unique therapeutic potential. This guide provides a comparative analysis of "this compound," a Hederagonic acid derivative, and the well-characterized class of I-kappa-B kinase (IKK) inhibitors. We delve into their distinct mechanisms of action, present comparative experimental data, and provide detailed protocols for key evaluative assays.
Divergent Mechanisms of Action
This compound , also identified as compound 29, exerts its effects through the STING/IRF3/NF-κB signaling pathway. It has been shown to inhibit the nuclear translocation of both interferon regulatory factor 3 (IRF3) and the p65 subunit of NF-κB.[1] This dual action suggests a broader modulation of innate immune responses beyond the classical NF-κB pathway. Furthermore, it is a potent inhibitor of nitric oxide (NO) release, a key inflammatory mediator.[1]
IKK inhibitors , on the other hand, target the I-kappa-B kinase (IKK) complex directly. This complex, comprising IKKα and IKKβ catalytic subunits and a regulatory subunit NEMO, is a central node in the canonical NF-κB signaling pathway. By inhibiting IKK, these compounds prevent the phosphorylation and subsequent degradation of IκBα. This action maintains the sequestration of the NF-κB (p65/p50) dimer in the cytoplasm, thereby blocking its translocation to the nucleus and the transcription of pro-inflammatory genes.
Below is a diagram illustrating the distinct points of intervention for this compound and IKK inhibitors within the inflammatory signaling cascade.
Caption: Signaling pathways and points of inhibition.
Comparative Efficacy: A Quantitative Overview
The following tables summarize the available quantitative data for this compound and a selection of commonly studied IKK inhibitors. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions and cell types used.
Table 1: this compound (Compound 29)
| Parameter | Species/Cell Line | Method | Result |
| NO Release Inhibition | Macrophages | Griess Assay | 78-86% inhibition |
Table 2: IKK Inhibitors
| Inhibitor | Target/Assay | Species/Cell Line | IC50 |
| BAY 11-7082 | IκBα Phosphorylation | Tumor cells | 10 µM[2] |
| Adhesion Molecule Expression | Human endothelial cells | 5-10 µM[3] | |
| Parthenolide | Cytotoxicity (SiHa cells) | Human cervical cancer | 8.42 ± 0.76 µM |
| Cytotoxicity (MCF-7 cells) | Human breast cancer | 9.54 ± 0.82 µM | |
| ML120B | IKKβ (recombinant) | Cell-free | 60 nM[1] |
| NF-κB Activation (LPS-induced) | RAW264.7 cells | 1.4 µM[1] |
Detailed Experimental Protocols
Reproducibility and validation are paramount in drug discovery. Below are detailed methodologies for key experiments used to characterize and compare these anti-inflammatory agents.
Experimental Workflow for Comparative Analysis
Caption: A typical workflow for comparing anti-inflammatory agents.
Nitric Oxide (NO) Release Assay (Griess Assay)
-
Objective: To quantify the amount of nitrite, a stable metabolite of NO, in cell culture supernatants as an indicator of NO production.
-
Protocol:
-
Cell Seeding: Plate RAW264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or IKK inhibitors for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Include untreated and LPS-only controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample, followed by a 10-minute incubation at room temperature, protected from light. Then, add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
-
NF-κB (p65) Nuclear Translocation Assay (Immunofluorescence)
-
Objective: To visualize and quantify the movement of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon inflammatory stimulation.
-
Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa or RAW264.7) on glass coverslips in a 24-well plate.
-
Pre-treatment and Stimulation: Pre-treat with inhibitors as described above, followed by stimulation with an appropriate agonist (e.g., TNF-α at 10 ng/mL for 30 minutes).
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 1% BSA in PBST for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Nuclear Staining and Mounting: Counterstain the nuclei with DAPI for 5 minutes, wash, and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.
-
IKK Kinase Assay (In Vitro)
-
Objective: To measure the direct inhibitory effect of a compound on the kinase activity of the IKK complex.
-
Protocol:
-
Reaction Setup: In a microplate, combine recombinant IKKβ enzyme with a reaction buffer containing a specific substrate (e.g., a peptide derived from IκBα) and ATP.
-
Inhibitor Addition: Add varying concentrations of the IKK inhibitor or vehicle control to the wells.
-
Kinase Reaction: Initiate the reaction by adding a solution of ATP, often including [γ-32P]ATP for radioactive detection or using a system that measures ADP production. Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Detection:
-
Radioactive Method: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash away unincorporated [γ-32P]ATP and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Non-Radioactive Method (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity, using a luminescence-based assay.
-
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value of the inhibitor.
-
Conclusion
This compound and IKK inhibitors represent two distinct strategies for modulating inflammatory responses. While IKK inhibitors offer a targeted approach to blocking the canonical NF-κB pathway, this compound appears to have a broader mechanism involving the STING pathway and affecting both IRF3 and NF-κB p65 translocation. The choice between these agents for further research and development will depend on the specific inflammatory context and the desired therapeutic outcome. The experimental protocols provided herein offer a robust framework for the continued investigation and comparison of these and other novel anti-inflammatory compounds.
References
Head-to-head comparison of "Anti-inflammatory agent 65" and TBK1 inhibitors
A critical evaluation of two distinct approaches to modulating the innate immune response, this guide provides a head-to-head comparison of Anti-inflammatory agent 65 and the broader class of TBK1 inhibitors. Both target the STING (Stimulator of Interferon Genes) signaling pathway, a central hub in the cellular response to cytosolic DNA and a key driver of inflammation. However, their mechanisms of action, target specificity, and downstream effects present different profiles for researchers in drug development.
Mechanism of Action: Targeting the STING Pathway at Different Nodes
The STING pathway is a cornerstone of innate immunity. Upon activation by cyclic dinucleotides (CDNs) produced by the sensor cGAS, STING translocates from the endoplasmic reticulum to the Golgi apparatus. This recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factors IRF3 and activates the NF-κB pathway. Phosphorylated IRF3 dimerizes and, along with activated NF-κB (p65/p50), translocates to the nucleus to induce the expression of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.
This compound , a derivative of Hederagonic acid, intervenes at a late stage in this cascade. It has been shown to inhibit the nuclear translocation of both IRF3 and the p65 subunit of NF-κB.[1] This action effectively disrupts the final step required for these transcription factors to initiate the expression of their target inflammatory genes. Additionally, it is reported to inhibit the release of nitric oxide (NO), another key inflammatory mediator.[1]
TBK1 inhibitors , by contrast, act directly on the kinase itself. These small molecules typically bind to the ATP-binding site of TBK1, preventing it from phosphorylating its downstream targets, most notably IRF3.[2] By inhibiting the kinase activity of TBK1, these compounds block the signaling cascade further upstream than this compound. This prevents the activation of IRF3 and can also impact NF-κB signaling, though the effect on the latter can be context-dependent.
References
Safety Operating Guide
Proper Disposal of Anti-inflammatory Agent 65: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of "Anti-inflammatory Agent 65," a placeholder for proprietary or novel anti-inflammatory compounds. The following protocols are based on general best practices for handling laboratory-grade pharmaceutical and chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for the specific anti-inflammatory agent. The SDS provides critical information regarding hazards, handling, and emergency procedures. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All waste handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedures
The appropriate disposal route for an anti-inflammatory agent depends on its chemical properties, concentration, and local and federal regulations. The following steps provide a general framework for decision-making and action.
Step 1: Waste Identification and Classification
-
Hazardous vs. Non-Hazardous: Determine if the waste is classified as hazardous. According to the Environmental Protection Agency (EPA), a pharmaceutical waste is hazardous if it is a "P-listed" or "U-listed" waste, or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[1][2] Many anti-inflammatory agents, particularly in concentrated or pure forms, will be classified as hazardous waste.
-
Acutely Hazardous (P-listed) Waste: Some pharmaceuticals are designated as "acutely hazardous." Empty containers that held a P-listed drug are also considered hazardous waste unless they have been triple-rinsed according to RCRA standards.[1]
-
Controlled Substances: If the anti-inflammatory agent is a DEA-regulated controlled substance, it must be disposed of through a registered reverse distributor. Standard hazardous waste procedures are not sufficient.
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Solid vs. Liquid: Separate solid and liquid waste streams.
-
Halogenated vs. Non-halogenated Solvents: If solvents were used with the agent, segregate halogenated and non-halogenated solvent waste.
-
Acidic and Basic Waste: Do not mix acidic and basic waste streams.
-
Oxidizers: Keep oxidizing agents separate from flammable and organic materials.
Step 3: Waste Collection and Labeling
-
Container Selection: Use a chemically compatible, leak-proof container with a secure lid. The original container of the chemical is often a good choice for its waste.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), the approximate concentrations, and the relevant hazard characteristics (e.g., flammable, corrosive, toxic).
Step 4: In-Lab Treatment (Neutralization of Corrosive Waste)
For corrosive waste streams (e.g., acidic or basic solutions containing the anti-inflammatory agent), neutralization may be permissible in the lab before disposal, provided the agent itself does not pose other hazards that would be exacerbated by this process.
Experimental Protocol: Neutralization of Acidic Waste
-
Objective: To adjust the pH of an acidic aqueous waste stream to a neutral range (typically 6-9) before disposal.
-
Materials:
-
Acidic waste solution
-
Sodium bicarbonate or another suitable base
-
pH paper or a calibrated pH meter
-
Stir bar and stir plate
-
Appropriate PPE
-
-
Procedure:
-
Perform the procedure in a chemical fume hood.
-
Place the beaker containing the acidic waste on a stir plate and add a stir bar.
-
Slowly add sodium bicarbonate to the stirring solution. Be cautious as this will cause fizzing (release of CO2).
-
Continuously monitor the pH of the solution using pH paper or a pH meter.
-
Continue adding the neutralizing agent until the pH is within the acceptable range for sewer disposal as per your institution's guidelines (typically between 5.5 and 9.0).
-
Record the neutralization in a laboratory waste treatment log.
-
Step 5: Disposal
-
Hazardous Waste: For hazardous waste, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Do not pour hazardous waste down the drain.
-
Non-Hazardous Aqueous Waste: Small quantities of non-hazardous, water-soluble waste may be eligible for sewer disposal. However, this is subject to strict concentration limits and local regulations. Always flush with a large volume of water.
-
Empty Containers: Containers that held non-acutely hazardous materials can be disposed of in the regular trash after being thoroughly emptied. Labels should be defaced. Containers that held acutely hazardous (P-listed) waste must be triple-rinsed, and the rinsate collected as hazardous waste before the container can be considered non-hazardous.[1]
Quantitative Disposal and Storage Limits
The following table summarizes key quantitative limits for laboratory waste disposal and accumulation. These are general guidelines, and specific limits may vary by jurisdiction. Always consult your local regulations and institutional policies.
| Parameter | Guideline/Limit | Regulation/Source |
| Sewer Disposal pH Range | 5.5 - 9.0 | Institutional Policies |
| Hazardous Waste Accumulation (Satellite Area) | ≤ 55 gallons | RCRA[3] |
| Acutely Hazardous Waste Accumulation (Satellite Area) | ≤ 1 quart (liquid) or 1 kg (solid) | RCRA[3] |
| Alcohol Content for Ignitability | ≥ 24% | RCRA[2] |
Signaling Pathways and Workflows
Logical Workflow for Waste Disposal Decision-Making
References
Essential Safety and Logistical Information for Handling Anti-inflammatory Agent 65
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Anti-inflammatory agent 65. Given that a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, the following guidance is based on best practices for handling potent, powdered pharmaceutical compounds. This compound is identified as a Hederagonic acid derivative with potent anti-inflammatory activity.[1] As with any potent compound, a substance-specific risk assessment is imperative before commencing any work.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and its form as a powder, a comprehensive PPE strategy is essential to prevent inhalation, skin contact, and ingestion. The open handling of potent powders should be strictly avoided.[2]
Recommended PPE for Handling this compound (Powder Form):
| PPE Category | Item | Standard/Specification | Purpose |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) with HEPA filters or a full-face respirator with P100 cartridges. | NIOSH Approved | To prevent inhalation of airborne powder particles. |
| Hand Protection | Double-gloving with nitrile gloves. | ASTM D6319 or equivalent | Provides a primary barrier against skin contact. The outer glove is removed and disposed of immediately after handling. |
| Body Protection | Disposable, low-linting coverall with attached hood and booties. | Type 5/6 or equivalent | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | ANSI Z87.1 | Prevents eye contact with the powder. To be worn even when using a full-face respirator. |
Operational Plan: Handling and Containment
Engineering controls are the most critical measure for safely handling potent compounds.[2][3]
Experimental Workflow for Handling this compound:
Caption: Experimental Workflow for Handling this compound.
Key Operational Steps:
-
Preparation:
-
Always handle this compound within a certified containment system, such as a glovebox or a ventilated laminar flow enclosure.[4]
-
Before entering the designated handling area, don all required PPE in the correct sequence.
-
Ensure all necessary equipment (spatulas, weigh boats, vials, etc.) is inside the containment unit before starting.
-
-
Handling:
-
Perform all manipulations that can generate dust (e.g., weighing, transferring powder) within the containment system.
-
If possible, handle the compound in a solution to minimize the risk of aerosolization.
-
Use dedicated equipment and utensils.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment within the containment unit.
-
Securely seal all sample containers before removing them from the containment area.
-
Segregate all waste generated during the process into designated hazardous waste containers.
-
Doff PPE in a designated area, ensuring no cross-contamination.
-
Disposal Plan
Improper disposal of pharmaceutical waste can pose risks to the environment and public health.[5][6]
Waste Segregation and Disposal Protocol:
| Waste Type | Description | Disposal Container | Disposal Method |
| Solid Waste (Contaminated) | Used gloves, coveralls, weigh boats, wipes, etc. | Labeled, sealed hazardous waste bag or container. | Incineration at a licensed hazardous waste facility. |
| Sharps Waste | Contaminated needles, scalpels, etc. | Puncture-resistant sharps container. | Autoclaving followed by incineration or as per institutional guidelines. |
| Liquid Waste | Unused solutions, contaminated solvents. | Labeled, sealed, and chemically compatible hazardous waste container. | Collection by a licensed hazardous waste disposal company. Chemical decomposition may be an option based on the compound's reactivity. |
| Bulk Powder | Expired or unused this compound. | Original container, placed within a sealed secondary container. | Return to supplier or dispose of via a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash. |
Disposal Workflow:
Caption: Waste Disposal Workflow for this compound.
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is contained within a glovebox, decontaminate it following standard procedures. For spills outside of containment, notify EH&S immediately. Only trained personnel with appropriate PPE should clean up the spill. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 3. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 4. ilcdover.com [ilcdover.com]
- 5. iwaste.epa.gov [iwaste.epa.gov]
- 6. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
